2-(3,5-Dimethylphenoxy)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYMKIVDOTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364633 | |
| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26646-46-8 | |
| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(3,5-Dimethylphenoxy)ethanamine (CAS No. 26646-46-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(3,5-Dimethylphenoxy)ethanamine, a chemical compound with the CAS number 26646-46-8. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential biological significance based on the structure-activity relationships of related phenoxyethylamine derivatives.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computed values. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 26646-46-8 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)OCCN)C | [1] |
| InChI | InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 | [1] |
| InChIKey | ZNNZYMKIVDOTPM-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | |
| Exact Mass | 165.115364102 Da | [1] |
| Monoisotopic Mass | 165.115364102 Da | [1] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
Synthesis
A logical synthetic approach would involve a two-step process:
-
Preparation of an intermediate: 2-Bromo-1-(3,5-dimethylphenoxy)ethane from 3,5-dimethylphenol and a suitable 2-bromo-ethanol derivative.
-
Amination: Reaction of the bromo intermediate with an amine source to yield the final product.
Alternatively, a direct reaction between 3,5-dimethylphenol and a protected 2-aminoethyl halide, followed by deprotection, could be employed. A general method for a related compound involves the reaction of 3,5-dimethylphenol with ethylenediamine.[5]
Conceptual Experimental Protocol: Williamson Ether Synthesis Approach
This protocol is a conceptual representation based on standard Williamson ether synthesis procedures.
Step 1: Synthesis of 2-(3,5-Dimethylphenoxy)ethanol
-
Materials: 3,5-Dimethylphenol, 2-chloroethanol, sodium hydroxide, and a suitable solvent like ethanol or dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenol in the chosen solvent.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium phenoxide in situ.
-
To the resulting solution, add 2-chloroethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 2-(3,5-dimethylphenoxy)ethanol.[6]
-
Purify the product by column chromatography or distillation.
-
Step 2: Conversion of the Alcohol to the Amine
This can be achieved through various methods, including the Mitsunobu reaction or by converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent (e.g., sodium azide followed by reduction, or ammonia).
A. Via Tosylation and Amination:
-
Materials: 2-(3,5-Dimethylphenoxy)ethanol, p-toluenesulfonyl chloride (TsCl), a base (e.g., pyridine or triethylamine), a solvent (e.g., dichloromethane), and an amine source (e.g., ammonia or a protected amine).
-
Procedure:
-
Dissolve 2-(3,5-dimethylphenoxy)ethanol in the solvent and cool in an ice bath.
-
Add the base, followed by the dropwise addition of TsCl.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and remove the solvent to obtain the tosylate.
-
React the tosylate with a large excess of ammonia in a sealed tube or with a protected amine followed by deprotection to yield this compound.
-
Purify the final product by column chromatography or distillation.
-
Synthesis Workflow Diagram
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
As experimental spectroscopic data is not publicly available, the following tables provide predicted values and expected characteristic signals based on the structure of this compound.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5-6.7 | m | 3H | Ar-H |
| ~4.0 | t | 2H | -O-CH₂- |
| ~3.0 | t | 2H | -CH₂-NH₂ |
| ~2.3 | s | 6H | Ar-CH₃ |
| ~1.5 (broad) | s | 2H | -NH₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~159 | Ar-C-O |
| ~139 | Ar-C-CH₃ |
| ~129 | Ar-CH |
| ~114 | Ar-CH |
| ~70 | -O-CH₂- |
| ~42 | -CH₂-NH₂ |
| ~22 | Ar-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3400 | N-H stretch (primary amine) |
| 2850-3000 | C-H stretch (aliphatic and aromatic) |
| 1580-1600 | C=C stretch (aromatic) |
| 1200-1250 | C-O stretch (aryl ether) |
| 1050-1150 | C-N stretch |
Mass Spectrometry (Predicted)
| m/z | Fragment |
| 165 | [M]⁺ |
| 122 | [M - CH₂NH₂]⁺ |
| 107 | [M - OCH₂CH₂NH₂]⁺ |
| 44 | [CH₂NH₂]⁺ |
Biological Activity and Structure-Activity Relationship (SAR)
While no specific biological activity data for this compound has been found, the phenoxyethylamine scaffold is present in a variety of biologically active molecules.[7] The structure-activity relationships of related compounds can provide insights into the potential biological profile of this molecule.
-
Adrenergic Receptor Modulation: The β-phenylethylamine substructure is a key pharmacophore for adrenergic drugs.[8] Substitutions on the phenyl ring and the ethylamine side chain significantly influence receptor selectivity and activity. The 3,5-dimethyl substitution pattern may confer selectivity for certain adrenergic receptor subtypes.
-
Serotonin Receptor Interaction: Phenethylamine derivatives are also known to interact with serotonin receptors, particularly the 5-HT₂A receptor.[9][10] The specific substitutions on the aromatic ring can modulate the affinity and efficacy at these receptors.
-
Central Nervous System (CNS) Activity: Many phenoxyethylamine derivatives exhibit CNS activity, with applications in treating conditions like depression and anxiety.[7] The lipophilicity and electronic properties conferred by the dimethylphenoxy group could influence the compound's ability to cross the blood-brain barrier and interact with CNS targets.
Potential Signaling Pathway Involvement
Given the structural similarities to known adrenergic and serotonergic ligands, this compound could potentially modulate signaling pathways associated with these receptor systems.
Caption: Potential signaling pathways modulated by this compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on the general properties of phenoxyethylamine derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data is currently limited, this guide provides a comprehensive summary of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to elucidate its precise spectroscopic characteristics, biological activity, and mechanism of action.
References
- 1. This compound | C10H15NO | CID 1622622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. chembk.com [chembk.com]
- 6. 2-(3,5-DIMETHYLPHENOXY)-ETHANOL CAS#: 5960-05-4 [m.chemicalbook.com]
- 7. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,5-Dimethylphenoxy)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail its key characteristics, outline experimental protocols for their determination, and illustrate the relationships between these properties and their implications in the drug development process.
Core Physicochemical Data
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). While experimentally determined data for this compound is limited in publicly accessible literature, the following table summarizes key predicted and computed values.
| Property | Value | Source |
| Molecular Weight | 165.23 g/mol | Computed by PubChem 2.2[1] |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Predicted Boiling Point | 289.2 ± 28.0 °C | ChemBK[2] |
| Predicted pKa | 8.0 ± 0.10 | ChemBK[2] |
| Computed XLogP3 | 1.7 | PubChem[1] |
| Predicted Density | 0.979 ± 0.06 g/cm³ | ChemBK[2] |
Note: The values presented are computationally predicted and should be confirmed by experimental analysis.
Experimental Protocols for Physicochemical Property Determination
Accurate characterization of a drug candidate's physicochemical properties is a critical step in preclinical development. The following are detailed methodologies for the experimental determination of key parameters for a compound such as this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is crucial for understanding its ionization state at physiological pH, which affects its solubility, permeability, and receptor interactions. Potentiometric titration is a widely used and accurate method for pKa determination.[3][4][5]
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M). The ionic strength of the solution is typically adjusted with a background electrolyte like 0.15 M KCl to mimic physiological conditions.
-
Titration: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C or 37°C). A calibrated pH electrode is immersed in the solution.
-
Titrant Addition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amine is protonated.[5] Specialized software is often used to analyze the titration data and calculate the pKa.
Determination of logP (Shake-Flask Method)
The partition coefficient (P), typically expressed as its logarithm (logP), quantifies the lipophilicity of a compound. It is a critical parameter for predicting membrane permeability and oral absorption. The shake-flask method is the traditional and most reliable technique for logP determination.[6]
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Compound Distribution: A known amount of this compound is dissolved in the aqueous or octanol phase. The two phases are then combined in a separatory funnel in a defined volume ratio.
-
Equilibration: The mixture is shaken gently for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[6]
Determination of Aqueous Solubility (Equilibrium Solubility Assay)
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.[7] The equilibrium solubility assay, often referred to as the shake-flask method, determines the thermodynamic solubility of a compound.[8]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[9]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[8]
-
Phase Separation: After equilibration, the undissolved solid is removed by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]
-
Solubility Determination: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Visualizations
Physicochemical Properties and Their Interrelation in Drug Development
The following diagram illustrates the logical relationships between the core physicochemical properties of a drug candidate like this compound and their impact on key aspects of the drug development process.
Caption: Interplay of physicochemical properties and their impact on ADME and formulation.
Experimental Workflow for pKa Determination by Potentiometric Titration
This diagram outlines the key steps in the experimental workflow for determining the pKa of an amine compound using potentiometric titration.
Caption: Workflow for experimental pKa determination via potentiometric titration.
Conclusion
References
- 1. This compound | C10H15NO | CID 1622622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. who.int [who.int]
Spectral Data for 2-(3,5-Dimethylphenoxy)ethanamine Remains Elusive in Public Databases
A comprehensive search for experimental spectral data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(3,5-Dimethylphenoxy)ethanamine has yielded no publicly available datasets. Despite extensive searches of chemical databases, scientific literature, and patent filings, no specific experimental spectra for this molecule could be located.
This lack of available data prevents the creation of an in-depth technical guide as requested. The core requirements of summarizing quantitative data in tables, providing detailed experimental protocols for data acquisition, and visualizing the associated workflows cannot be fulfilled without the foundational spectral information.
While information on structurally similar compounds is available, direct extrapolation of their spectral characteristics to this compound would be speculative and scientifically unsound. Each molecule possesses a unique spectral fingerprint determined by its precise atomic arrangement and electronic structure.
Information That Could Not Be Provided:
-
Quantitative Spectral Data: No experimental values for ¹H NMR, ¹³C NMR, IR absorption peaks, or mass-to-charge ratios (m/z) for this compound were found. Consequently, the requested data tables could not be generated.
-
Experimental Protocols: Without access to the original research where this compound was synthesized and characterized, the specific methodologies used for acquiring its NMR, IR, and MS spectra are unknown. Details such as the spectrometer frequencies, solvents used, sample preparation techniques, and instrument parameters are not available.
-
Visualization of Workflow: The request to create a Graphviz diagram illustrating the experimental workflow for spectral data acquisition and analysis is contingent on having a defined process to model. As no specific experimental data or protocols were found, a meaningful and accurate workflow diagram for this compound cannot be constructed. Below is a generic representation of a typical workflow for chemical analysis, which is not specific to the target compound.
Caption: A generalized workflow for the spectral analysis of a chemical compound.
For researchers, scientists, and drug development professionals seeking this information, it is recommended to either perform an in-house synthesis and characterization of this compound or to source the compound from a commercial supplier who can provide a certificate of analysis with the relevant spectral data. Without primary experimental data, any further discussion on its spectral properties would be purely theoretical.
solubility of 2-(3,5-Dimethylphenoxy)ethanamine in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethylphenoxy)ethanamine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a phenoxyethylamine derivative with potential applications in medicinal chemistry and organic synthesis. A critical physicochemical parameter influencing its utility, particularly in drug development and process chemistry, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the absence of published quantitative solubility data, this document presents a theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it offers a detailed, standardized experimental protocol for the systematic determination of its solubility. A logical workflow diagram illustrates the pivotal role of solubility assessment in the early-phase drug discovery pipeline, providing context for the practical application of such data.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 26646-46-8 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)OCCN)C | [1] |
| InChIKey | ZNNZYMKIVDOTPM-UHFFFAOYSA-N | [1] |
| Topology | Polar Surface Area: 35.25 Ų | [2] |
| Predicted LogP | 1.64 - 1.7 | [1][2] |
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features both polar and non-polar characteristics, suggesting a nuanced solubility profile.
-
Polar Features: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor and acceptor. The ether oxygen (-O-) can act as a hydrogen bond acceptor. These groups contribute to its potential solubility in polar solvents.
-
Non-Polar Features: The benzene ring and two methyl (-CH₃) groups form a hydrophobic region, suggesting solubility in non-polar or weakly polar organic solvents.
Based on this structure, a qualitative prediction of solubility in different solvent classes can be made:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): The compound is expected to exhibit moderate to good solubility. The amine group can form strong hydrogen bonds with the hydroxyl groups of these solvents. A related compound, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, is noted to be soluble in ethanol.[3]
-
Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated in these solvents. Solvents like N,N-dimethylformamide (DMF) can effectively solvate both the polar amine head and the aromatic body of the molecule.[4] The aforementioned related compound is also soluble in DMF.[3]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Cyclohexane): Solubility is expected to be lower in highly non-polar solvents like hexane.[4] The polarity of the amine group will likely hinder dissolution. However, due to the significant non-polar character of the dimethylphenyl group, some solubility may be observed in aromatic solvents like toluene.
Experimental Protocol for Solubility Determination
The following section details a standardized methodology for the quantitative determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.
Objective: To determine the saturation solubility of this compound in a selected range of organic solvents at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or sealed glass test tubes
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. The filtration step must be performed quickly to minimize temperature fluctuations.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mg/mL.
-
-
Quantitative Analysis (HPLC/UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.
-
Generate a calibration curve by analyzing the standard solutions with a suitable analytical method (e.g., HPLC-UV).
-
Accurately dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Data Reporting:
-
Report the solubility as an average of at least three replicate experiments for each solvent, including the standard deviation.
-
Specify the temperature at which the measurements were performed.
-
Present the final data in a structured table, with units such as mg/mL, g/L, and mol/L.
-
Role of Solubility in Drug Development Workflow
The solubility of a potential drug candidate is a critical determinant of its success. It directly impacts bioavailability, formulation strategies, and the feasibility of process chemistry. The workflow below illustrates how solubility data for a compound like this compound is integrated into the early-phase drug discovery process.
Caption: Solubility Assessment Workflow in Drug Discovery.
Conclusion
While experimentally determined quantitative solubility data for this compound in a range of organic solvents are not currently available in the public domain, its molecular structure provides a solid basis for theoretical prediction. It is anticipated to have favorable solubility in polar protic and dipolar aprotic solvents, with limited solubility in non-polar aliphatic solvents. For researchers and drug developers, the standardized isothermal shake-flask protocol provided herein offers a robust framework for obtaining the precise, high-quality data necessary to advance its study. This information is indispensable for making informed decisions in medicinal chemistry, process development, and formulation science, ultimately enabling the effective utilization of this and similar compounds.
References
Synthesis and Characterization of 2-(3,5-Dimethylphenoxy)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the primary amine 2-(3,5-Dimethylphenoxy)ethanamine. This compound holds potential as a key intermediate in the development of novel pharmaceutical agents and other specialty chemicals. The following sections detail plausible synthetic routes, predicted physicochemical and spectral properties, and detailed experimental protocols for its preparation and analysis.
Synthesis of this compound
The synthesis of this compound can be approached through several established methodologies. The most prominent and industrially scalable routes involve the formation of the ether linkage followed by the introduction of the amine functionality, or vice versa. Two such plausible pathways are the Williamson Ether Synthesis followed by amination, and a variation of the Gabriel Synthesis.
Route 1: Williamson Ether Synthesis and Subsequent Amination
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In this proposed synthesis, 3,5-dimethylphenol is first deprotonated with a strong base to form the corresponding phenoxide. This nucleophile then displaces a halide from a 2-haloethanamine derivative. To avoid side reactions with the amine functionality, it is typically protected, for instance as a phthalimide or a tert-butyloxycarbonyl (Boc) group. The synthesis concludes with the deprotection of the amine.
Route 2: Gabriel Synthesis Approach
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing over-alkylation which can be an issue with direct amination of alkyl halides.[3][4] In this approach, an intermediate, 2-(3,5-dimethylphenoxy)ethyl halide, is first synthesized via a Williamson ether synthesis between 3,5-dimethylphenol and a dihaloethane. This intermediate then undergoes nucleophilic substitution with potassium phthalimide. The final step involves the liberation of the primary amine from the phthalimide intermediate, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis.[3][5]
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be conducted using a suite of standard analytical techniques.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to pale yellow liquid/oil |
| Boiling Point | Not available; expected to be > 200 °C |
| pKa (amine) | ~9-10 |
Spectroscopic Data
The following tables outline the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5-6.6 | s | 1H | Ar-H (para to -OCH₂-) |
| ~6.4-6.5 | s | 2H | Ar-H (ortho to -OCH₂-) |
| ~3.9-4.1 | t | 2H | -OCH₂- |
| ~2.9-3.1 | t | 2H | -CH₂NH₂ |
| ~2.2 | s | 6H | Ar-CH₃ |
| ~1.5-2.0 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | Ar-C (C-O) |
| ~138-140 | Ar-C (C-CH₃) |
| ~120-122 | Ar-CH (para) |
| ~112-114 | Ar-CH (ortho) |
| ~68-70 | -OCH₂- |
| ~41-43 | -CH₂NH₂ |
| ~21-22 | Ar-CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 165 | [M]⁺ |
| 135 | [M - CH₂NH₂]⁺ |
| 121 | [M - C₂H₄NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ (base peak) |
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretch (primary amine, two bands) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1580-1650 | N-H bend (scissoring) |
| ~1600, ~1470 | Aromatic C=C stretch |
| 1200-1250 | Aryl-O stretch (asymmetric) |
| 1000-1050 | Aryl-O stretch (symmetric) |
| 800-850 | Ar-H bend (out-of-plane) |
digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];// Nodes Start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity Assessment\n(e.g., TLC, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural Elucidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="¹H and ¹³C NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Pure, Characterized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Purification; Purification -> Purity; Purity -> Structure; Structure -> NMR [dir=none]; Structure -> MS [dir=none]; Structure -> FTIR [dir=none]; Structure -> Final; }
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Williamson Ether Synthesis and Boc Protection
Step 1a: Synthesis of tert-butyl (2-(3,5-dimethylphenoxy)ethyl)carbamate
-
To a stirred solution of 3,5-dimethylphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-Boc protected product. For basic amines, it can be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column.[6]
Step 1b: Deprotection of the N-Boc Group
-
Dissolve the purified tert-butyl (2-(3,5-dimethylphenoxy)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane.[7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.[7]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Protocol 2: Characterization Procedures
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Obtain the electron ionization (EI) mass spectrum.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The base peak is expected at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is characteristic of primary ethylamines.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an attenuated total reflectance (ATR) accessory.
-
Identify the characteristic absorption bands for the N-H stretches of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretches, aromatic C=C stretches, and the strong C-O ether stretch.[9][10]
-
This guide provides a robust framework for the synthesis and characterization of this compound. Researchers and drug development professionals can adapt these protocols to suit their specific laboratory conditions and analytical instrumentation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Technical Guide to the Preliminary Biological Screening of 2-(3,5-Dimethylphenoxy)ethanamine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of naturally occurring and synthetic bioactive compounds, including neurotransmitters and various pharmaceuticals.[1] Derivatives of phenoxyethylamine, a related structural class, have been explored for their therapeutic potential in treating conditions like depression, anxiety, and hypertension by modulating central nervous system targets.[2] The specific scaffold, 2-(3,5-Dimethylphenoxy)ethanamine, presents an intriguing template for drug discovery. The dimethyl substitution pattern on the phenyl ring can influence the molecule's conformation, lipophilicity, and interaction with biological targets, while the flexible ethanamine side chain allows for diverse chemical modifications.[2]
This guide outlines a systematic approach for the preliminary biological screening of novel this compound derivatives. It provides a strategic workflow, detailed experimental protocols for key in vitro assays, and templates for data presentation to identify and characterize promising lead compounds.
General Synthesis and Compound Library Generation
The generation of a diverse library of derivatives is the foundational step. A common synthetic route involves the Williamson ether synthesis, followed by modifications to the terminal amine. This allows for the introduction of various substituents (R) to explore structure-activity relationships (SAR).
Caption: General synthetic pathway for this compound derivatives.
Preliminary Biological Screening Workflow
A tiered or cascaded screening approach is efficient for identifying promising compounds. This workflow prioritizes broad, cost-effective primary assays to identify initial "hits," which are then subjected to more detailed secondary and safety profiling.
Caption: Tiered workflow for preliminary biological screening.
Experimental Protocols and Data Presentation
In Vitro Cytotoxicity Screening
This initial screen assesses the general toxicity of the compounds against human cell lines, providing a baseline for therapeutic index calculations.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cell lines, such as HEK293T (embryonic kidney) and HepG2 (liver carcinoma), are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[3][4]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: Derivatives are dissolved in DMSO to create stock solutions. These are serially diluted in culture media to achieve final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration in the wells should be kept below 0.5%.[4] Wells with media and DMSO serve as negative controls, while a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control. Cells are incubated with the compounds for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at ~570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the DMSO control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against the logarithm of compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Cytotoxicity
| Compound ID | Derivative (R-group) | IC₅₀ (µM) on HEK293T | IC₅₀ (µM) on HepG2 |
| DERIV-001 | -H (Parent) | >100 | >100 |
| DERIV-002 | -C(O)CH₃ | 85.2 | 92.5 |
| DERIV-003 | -SO₂Ph | 45.7 | 51.3 |
| DERIV-004 | -CH₂CH₂Ph | 15.1 | 22.8 |
Antimicrobial Screening
This assay determines the potential of the derivatives to inhibit the growth of pathogenic microbes.
Experimental Protocol: Broth Microdilution for MIC
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[5] The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[5]
-
Compound Preparation: Compounds are serially diluted (two-fold) in a 96-well plate using the appropriate broth.
-
Inoculation: The standardized microbial suspension is added to each well containing the compound dilutions.
-
Controls: Wells containing only broth (sterility control), and wells with broth and microbial suspension (growth control) are included. A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) is used as a positive control.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| DERIV-001 | >128 | >128 | >128 |
| DERIV-002 | 64 | 128 | >128 |
| DERIV-003 | 32 | 64 | 128 |
| DERIV-004 | 128 | >128 | >128 |
CNS Receptor Panel Screening
Given the structural similarity of the phenoxyethylamine scaffold to known psychoactive molecules, screening against a panel of central nervous system (CNS) receptors is a logical step.[1] This is often performed as a fee-for-service by specialized contract research organizations (CROs).
Experimental Protocol: Radioligand Binding Assay (General)
-
Target Preparation: Cell membranes expressing the receptor of interest (e.g., serotonin receptor 5-HT₇, dopamine receptor D₂) are prepared from recombinant cell lines or animal tissues.[6]
-
Assay Setup: The assay is performed in a multi-well plate format. Each reaction contains the cell membranes, a known radioligand specific for the target receptor (e.g., [³H]-LSD for serotonin receptors), and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: The mixture is incubated to allow competitive binding between the radioligand and the test compound to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (no test compound). Compounds showing significant inhibition (e.g., >50%) are selected for follow-up Kᵢ (inhibitory constant) determination using multiple concentrations.
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation: CNS Receptor Affinity
| Compound ID | % Inhibition @ 10 µM (5-HT₇) | % Inhibition @ 10 µM (D₂) | Kᵢ (nM) for 5-HT₇ (if tested) |
| DERIV-001 | 8 | 5 | N/A |
| DERIV-002 | 12 | 9 | N/A |
| DERIV-003 | 78 | 25 | 85 |
| DERIV-004 | 65 | 48 | 150 |
Conclusion
The preliminary biological screening of this compound derivatives requires a multi-faceted approach. By employing a strategic workflow that begins with broad assessments of cytotoxicity and potential antimicrobial or CNS activity, researchers can efficiently identify promising hits. Subsequent dose-response studies and selectivity profiling of these initial hits will pave the way for more advanced preclinical development. The methodologies and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of this novel chemical series.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]
- 3. In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In-Vitro and In-Vivo Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide to the Structural Analogs of 2-(3,5-Dimethylphenoxy)ethanamine: A Focus on Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the structural analogs of 2-(3,5-Dimethylphenoxy)ethanamine, a scaffold with significant potential in the development of novel therapeutics. This document details the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds, with a particular focus on their activity as monoamine oxidase (MAO) inhibitors. Experimental protocols for synthesis and biological assays are provided, alongside a quantitative analysis of their inhibitory potency against MAO-A and MAO-B isoforms. Furthermore, this guide elucidates the key signaling pathways modulated by these analogs and presents a logical workflow for their investigation and development.
Introduction
Phenoxyethylamine derivatives represent a versatile structural motif found in a wide array of biologically active compounds.[1] The core structure, consisting of a phenoxy group linked to an ethylamine moiety, serves as a valuable template for medicinal chemists to modulate interactions with various biological targets.[1] The parent compound, this compound, and its analogs have garnered interest due to their potential to interact with enzymes and receptors within the central nervous system.
This guide focuses on the exploration of structural modifications to the this compound core and their impact on biological activity, particularly as inhibitors of monoamine oxidases (MAOs). MAOs are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] Inhibition of MAO-A is a validated strategy for the treatment of depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease.[4] The development of novel, selective, and reversible MAO inhibitors remains an active area of research to identify agents with improved efficacy and safety profiles.
Structural Analogs of this compound
A variety of structural analogs of this compound can be synthesized to probe the structure-activity landscape. Modifications can be systematically introduced at several positions:
-
Aromatic Ring Substitution: Introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for MAO isoforms.
-
Ethylamine Side Chain Modification: Alterations to the ethylamine side chain, such as N-alkylation or α-methylation, can impact the compound's interaction with the active site of the enzyme and its metabolic stability.
Below is a table summarizing key structural analogs that are discussed in this guide.
| Compound ID | R1 | R2 | R3 | R4 | R5 |
| I | H | CH₃ | H | CH₃ | H |
| II | H | CH₃ | Cl | CH₃ | H |
| III | Cl | CH₃ | Cl | CH₃ | H |
| IV | H | CH₃ | H | H | CH₃ |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A general and versatile approach involves the Williamson ether synthesis followed by conversion of a suitable functional group to the desired amine.
General Synthesis of 2-Phenoxyethanamine Analogs
A common synthetic pathway commences with the reaction of a substituted phenol with a protected 2-haloethanol, followed by deprotection and conversion to the amine. A more direct route involves the reaction of the phenoxide with 2-bromoethylamine hydrobromide.
Experimental Protocol: Synthesis of this compound (I)
-
Step 1: Formation of Sodium 3,5-dimethylphenoxide. To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as ethanol, add sodium hydroxide (1.0 eq). Stir the mixture at room temperature until a clear solution is obtained.
-
Step 2: Williamson Ether Synthesis. To the solution of sodium 3,5-dimethylphenoxide, add 2-bromoethylamine hydrobromide (1.1 eq). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Synthesis of Halogenated Analogs
The synthesis of halogenated analogs, such as 2-(4-chloro-3,5-dimethylphenoxy)ethanamine (II) and 2-(2,4-dichloro-3,5-dimethylphenoxy)ethylamine (III), follows a similar procedure, starting from the corresponding halogenated phenols.
Experimental Protocol: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine (II)
This synthesis follows the general protocol described in section 3.1, using 4-chloro-3,5-dimethylphenol as the starting material.
N-Alkylation of 2-Phenoxyethanamines
Further diversification of the analog library can be achieved through N-alkylation of the primary amine.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the 2-phenoxyethanamine derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated analog.
Pharmacological Evaluation: Monoamine Oxidase Inhibition
The primary biological activity explored for this class of compounds is the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
In Vitro MAO Inhibition Assay
The inhibitory potency of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A suitable substrate for both isoforms, such as p-tyramine, or selective substrates like kynuramine for MAO-A and benzylamine for MAO-B.
-
Detection Reagent: Amplex® Red reagent in the presence of horseradish peroxidase (HRP).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black microplate, add the enzyme (MAO-A or MAO-B) and the test compound at various concentrations.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate and the Amplex® Red/HRP mixture.
-
Measure the fluorescence intensity over time using a microplate reader (excitation ~545 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Quantitative Structure-Activity Relationship (QSAR) Data
While specific IC₅₀ values for a comprehensive set of this compound analogs are not extensively reported in publicly available literature, the following table presents hypothetical data to illustrate the expected trends based on the known SAR of phenethylamine MAO inhibitors.
| Compound ID | Structure | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
| I | This compound | 5.2 | 15.8 | 3.0 |
| II | 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 2.8 | 8.5 | 3.0 |
| III | 2-(2,4-Dichloro-3,5-dimethylphenoxy)ethylamine | 1.5 | 4.2 | 2.8 |
| IV | 2-(3,4-Dimethylphenoxy)ethanamine | 8.1 | 25.3 | 3.1 |
| V | N-Methyl-2-(3,5-dimethylphenoxy)ethanamine | 10.5 | 32.1 | 3.1 |
Note: The data presented in this table are illustrative and intended for comparative purposes. Actual experimental values may vary.
Signaling Pathways and Mechanism of Action
The therapeutic effects of MAO inhibitors stem from their ability to increase the synaptic concentrations of monoamine neurotransmitters.
Mechanism of Monoamine Oxidase Inhibition
MAO enzymes are flavin-containing enzymes located on the outer mitochondrial membrane.[3] They catalyze the oxidative deamination of monoamines. Inhibition of MAO prevents the breakdown of neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE), leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[3][5]
Downstream Signaling Pathways
The increased availability of monoamine neurotransmitters leads to enhanced activation of their respective postsynaptic receptors, triggering a cascade of downstream signaling events.
Figure 1: Signaling pathway of MAO inhibition.
Experimental and Developmental Workflow
The discovery and development of novel MAO inhibitors based on the this compound scaffold follows a structured workflow.
Figure 2: Drug discovery and development workflow.
Conclusion
The this compound scaffold presents a promising starting point for the design and synthesis of novel monoamine oxidase inhibitors. Through systematic structural modifications, it is possible to modulate the inhibitory potency and selectivity of these analogs. The experimental protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and pharmacological evaluation of this compound class. Further investigation into the quantitative structure-activity relationships and in vivo efficacy of these analogs is warranted to fully elucidate their therapeutic potential in the treatment of neurological and psychiatric disorders.
References
- 1. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
A Theoretical and Computational Guideline for the Investigation of 2-(3,5-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(3,5-Dimethylphenoxy)ethanamine. Due to the limited specific experimental data on this compound, this document outlines a structured approach based on established techniques for the broader class of phenoxyethylamine derivatives. The guide covers computational chemistry, synthetic protocols, and potential pharmacological evaluation, aiming to serve as a foundational resource for researchers initiating studies on this and related molecules. All presented data for the target molecule are computationally derived and sourced from publicly available databases.
Introduction
Phenoxyethylamine derivatives are a well-established class of compounds with significant potential in medicinal chemistry, often targeting the central nervous system. Their structural scaffold allows for diverse modifications to modulate pharmacological activity. This compound is a specific analogue within this class, and while detailed studies are not abundant in public literature, its structure suggests potential interactions with various biological targets. This guide provides a hypothetical, yet methodologically sound, framework for its comprehensive investigation.
Physicochemical and Computed Properties
Quantitative data for this compound is primarily available from computational predictions. These properties are essential for initial assessment and for parameterizing further computational studies.
| Property | Value | Source |
| Molecular Formula | C10H15NO | PubChem |
| Molecular Weight | 165.23 g/mol | PubChem |
| XLogP3 | 1.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 35.3 Ų | PubChem |
Theoretical and Computational Studies
Computational chemistry offers a powerful avenue for predicting the properties and potential biological activity of this compound before undertaking extensive experimental work.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to understand the electronic structure, conformational preferences, and reactivity of the molecule.[1][2]
Methodology:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A common approach is to use a functional like B3LYP with a basis set such as 6-31G*.
-
Property Calculation: Once optimized, molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moment can be calculated. These provide insights into the molecule's reactivity and potential interaction sites.
-
pKa Prediction: The acidity constant (pKa) of the primary amine is a critical parameter influencing its ionization state at physiological pH. Computational methods can provide an estimate of this value.[2]
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein.[3][4][5][6][7] Given that many phenoxyethylamine derivatives target G-protein coupled receptors (GPCRs), a hypothetical docking study against a representative GPCR, such as a serotonin or dopamine receptor, would be a logical first step.[8][9]
Workflow:
Experimental Protocols
The following sections outline hypothetical experimental protocols for the synthesis and pharmacological evaluation of this compound.
Chemical Synthesis
A plausible synthetic route to this compound could involve the Williamson ether synthesis followed by a Gabriel synthesis or reduction of a nitrile.
Detailed Protocol (Hypothetical):
-
Synthesis of 2-(3,5-Dimethylphenoxy)ethanol: To a solution of 3,5-dimethylphenol in an appropriate solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C. After stirring, add 2-bromoethanol and allow the reaction to proceed at room temperature.
-
Synthesis of 2-(3,5-Dimethylphenoxy)ethyl bromide: The alcohol from the previous step is then treated with a brominating agent like phosphorus tribromide (PBr3) to yield the corresponding bromide.
-
Synthesis of this compound: The resulting bromide is reacted with potassium phthalimide (Gabriel synthesis). The phthalimide intermediate is then cleaved using hydrazine to yield the final product, this compound. The product would then be purified by chromatography.
Pharmacological Evaluation
A standard pharmacological screening process would involve in vitro and potentially in vivo assays to determine the biological activity of the compound.
Experimental Workflow:
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Phenoxyethylamine Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of novel phenoxyethylamine compounds. This class of molecules holds significant potential for therapeutic development, primarily due to their interactions with key neurotransmitter systems, including serotonergic and dopaminergic pathways. This document outlines common synthetic methodologies, presents structure-activity relationship (SAR) data, details experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers engaged in the exploration of new chemical entities within the phenoxyethylamine scaffold.
Introduction
Phenoxyethylamine derivatives are a class of organic compounds characterized by a phenoxy group linked via an ethylamine sidechain. This structural motif is found in a variety of biologically active molecules and serves as a versatile scaffold for the design of novel therapeutic agents. The core structure allows for extensive chemical modification at both the aromatic ring and the amine terminus, enabling the fine-tuning of pharmacological properties.
Historically, research into phenoxyethylamine analogs has been driven by their structural similarity to endogenous neurotransmitters like dopamine and serotonin, as well as to psychoactive phenethylamines. This has led to the exploration of their potential as agonists or antagonists at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The modulation of these receptors is a cornerstone of treatment for a wide range of central nervous system (CNS) disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. This guide will delve into the synthetic strategies employed to create novel phenoxyethylamine libraries, the biological assays used to characterize them, and the signaling pathways they modulate.
Synthetic Methodologies
The synthesis of novel phenoxyethylamine compounds can be achieved through several strategic routes. A common and effective method is the Williamson ether synthesis, which involves the coupling of a substituted phenol with a suitable 2-aminoethyl halide or a protected precursor. Reductive amination is another widely used technique.
General Synthetic Scheme: Williamson Ether Synthesis Approach
A prevalent method for the synthesis of phenoxyethylamine derivatives involves the reaction of a substituted phenol with a protected 2-haloethylamine, followed by deprotection.
Experimental Protocol: Synthesis of a Representative Novel Phenoxyethylamine Analog
The following protocol describes a general procedure for the synthesis of a hypothetical 2-(4-bromophenoxy)ethan-1-amine, which can be adapted for various substituted phenols and amines.
Materials:
-
4-Bromophenol
-
N-(2-bromoethyl)phthalimide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Step 1: Synthesis of 2-(2-(4-bromophenoxy)ethyl)isoindoline-1,3-dione
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 2-(4-bromophenoxy)ethan-1-amine
-
Dissolve the purified product from Step 1 in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
For the hydrochloride salt, dissolve the free amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationships (SAR)
The pharmacological profile of phenoxyethylamine derivatives is highly dependent on the substitution patterns on both the phenyl ring and the ethylamine moiety. SAR studies have revealed key structural features that influence affinity and efficacy at serotonin and dopamine receptors.
Quantitative SAR Data
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative phenoxyethylamine and structurally related phenethylamine analogs at key serotonin and dopamine receptors.
Table 1: Serotonin Receptor Binding and Functional Data for N-Benzylphenethylamine Analogs [1]
| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Ki (nM) | 5-HT₂C EC₅₀ (nM) | 5-HT₁A Ki (nM) |
| 25D-NBOMe | 0.046 | 0.44 | 1.3 | 0.28 | 1300 |
| 25E-NBOMe | 0.051 | 0.55 | 2.4 | 0.46 | 1600 |
| 25I-NBOH | 0.12 | 1.1 | 2.1 | 0.23 | 2000 |
| 25N-NBOMe | 0.23 | 1.2 | 1.8 | 0.43 | 1100 |
| 25H-NBOMe | 4.8 | 6.3 | 11 | 2.4 | 1800 |
Table 2: Dopamine Transporter (DAT) Inhibition by β-Phenethylamine Derivatives
| Compound | Structure | DAT IC₅₀ (nM) |
| 1 | 2-amino-1-phenylethan-1-one | >10,000 |
| 2 | 2-(methylamino)-1-phenylethan-1-one | >10,000 |
| 3 | 2-(ethylamino)-1-phenylethan-1-one | >10,000 |
| 4 | 2-(propylamino)-1-phenylethan-1-one | >10,000 |
| 5 | 2-amino-1-(thiophen-2-yl)ethan-1-one | >10,000 |
| 6 | 2-(methylamino)-1-(thiophen-2-yl)ethan-1-one | 878.5 |
| 7 | 2-(ethylamino)-1-(thiophen-2-yl)ethan-1-one | >10,000 |
| 8 | 2-(propylamino)-1-(thiophen-2-yl)ethan-1-one | >10,000 |
Signaling Pathways
Phenoxyethylamine compounds primarily exert their effects by modulating GPCRs, which are integral membrane proteins that transduce extracellular signals into intracellular responses. The specific signaling cascade activated depends on the receptor subtype and the G-protein to which it couples (e.g., Gs, Gi/o, or Gq/11).
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The activated Gα subunit and βγ-complex then modulate the activity of downstream effector enzymes and ion channels.
References
An Investigative Guide to the Potential Mechanism of Action of 2-(3,5-Dimethylphenoxy)ethanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific pharmacological studies on 2-(3,5-Dimethylphenoxy)ethanamine have been publicly documented. Consequently, this guide outlines a hypothesized mechanism of action based on the well-established structure-activity relationships of phenethylamine derivatives. The experimental protocols, data tables, and signaling pathways described herein represent a comprehensive framework for the investigation of this compound's pharmacological profile.
Introduction
This compound belongs to the broad class of phenethylamine compounds, which are known to interact with a variety of monoamine neurotransmitter systems in the central nervous system.[1][2] The core phenethylamine scaffold is the basis for many psychoactive substances, including stimulants, hallucinogens, and entactogens.[2] Structural modifications to this scaffold can significantly alter a compound's affinity and efficacy at various receptors, primarily serotonergic, dopaminergic, and adrenergic receptors.[3][4] This document provides a predictive analysis of the likely molecular targets of this compound and details the experimental procedures required to elucidate its precise mechanism of action.
Hypothesized Molecular Targets and Signaling Pathways
Based on its structural similarity to other phenethylamine derivatives, this compound is predicted to interact with one or more of the following G-protein coupled receptors (GPCRs):
-
Serotonin Receptors: Primarily the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C), which are common targets for psychedelic phenethylamines.[3][5] Activation of these receptors typically involves the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
-
Dopamine Receptors: The D₁, D₂, D₃, D₄, and D₅ receptor subtypes are involved in reward, motivation, and motor control.[1][6] Phenethylamines can act as agonists or antagonists at these receptors, or as dopamine reuptake inhibitors.[1] D₁-like receptors typically couple to Gαs to stimulate adenylyl cyclase, while D₂-like receptors couple to Gαi/o to inhibit it.[7]
-
Adrenergic Receptors: These receptors, which are divided into α and β subtypes, mediate the effects of norepinephrine and epinephrine.[8][9] Phenethylamine derivatives can exhibit agonist or antagonist activity at these receptors.[10] Adrenergic receptors signal through various G-proteins, including Gs, Gi, and Gq.[11][12]
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.
Experimental Protocols for Pharmacological Characterization
To determine the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline the key assays for assessing receptor binding and functional activity.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875) [informatics.jax.org]
Methodological & Application
detailed synthesis protocol for 2-(3,5-Dimethylphenoxy)ethanamine
An Application Note and Detailed Protocol for the Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable intermediate in the development of novel therapeutics. The synthesis is based on well-established chemical transformations: the Williamson ether synthesis, followed by a Gabriel amine synthesis deprotection.
Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | Starting Material |
| N-(2-Bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | Reagent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| N-(2-(3,5-Dimethylphenoxy)ethyl)phthalimide | C₁₈H₁₇NO₃ | 295.33 | Intermediate |
| Hydrazine monohydrate | H₆N₂O | 50.06 | Reagent |
| Ethanol (EtOH) | C₂H₆O | 46.07 | Solvent |
| This compound | C₁₀H₁₅NO | 165.23 | Final Product |
Experimental Protocols
This synthesis is performed in two main stages: the formation of the ether linkage via Williamson synthesis to create a phthalimide-protected intermediate, and the subsequent deprotection to yield the final primary amine.
Step 1: Synthesis of N-(2-(3,5-Dimethylphenoxy)ethyl)phthalimide
This step involves the nucleophilic substitution of the bromide in N-(2-bromoethyl)phthalimide by the phenoxide of 3,5-dimethylphenol.
Materials:
-
3,5-Dimethylphenol
-
N-(2-Bromoethyl)phthalimide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylphenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Add finely powdered anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide salt.
-
Add N-(2-bromoethyl)phthalimide (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water. A precipitate should form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexane mixture) to yield pure N-(2-(3,5-dimethylphenoxy)ethyl)phthalimide as a white solid.
Step 2: Synthesis of this compound
This step involves the hydrazinolysis of the phthalimide group to release the primary amine.
Materials:
-
N-(2-(3,5-Dimethylphenoxy)ethyl)phthalimide (from Step 1)
-
Hydrazine monohydrate
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated and 2M solution
-
Sodium hydroxide (NaOH), 10M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the N-(2-(3,5-dimethylphenoxy)ethyl)phthalimide (1.0 eq) from Step 1 in 95% ethanol.
-
Add hydrazine monohydrate (2.0-3.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with 2M HCl. The amine product will move to the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of DCM to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 10M NaOH solution with stirring until the pH is >12.
-
Extract the liberated free amine with three portions of DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid. Further purification can be achieved by vacuum distillation if necessary.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Reaction Signaling Pathway Diagram
Application Notes and Protocols for the Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylphenoxy)ethanamine is an aromatic ether amine that holds potential as a building block in the development of novel pharmaceutical agents. Its structural motif is found in various biologically active molecules. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including aryloxy derivatives.[1] This document provides detailed application notes and a representative experimental protocol for the synthesis of this compound, tailored for professionals in research and drug development.
Principle of the Reaction
The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][2] In the synthesis of this compound, the sodium salt of 3,5-dimethylphenol (sodium 3,5-dimethylphenoxide) is reacted with a suitable 2-haloethylamine derivative.
The general reaction is as follows:
Step 1: Deprotonation of the phenol 3,5-Dimethylphenol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the highly nucleophilic sodium 3,5-dimethylphenoxide.
Step 2: Nucleophilic substitution The 3,5-dimethylphenoxide then attacks the electrophilic carbon of a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine), displacing the halide and forming the desired ether linkage.
Experimental Protocol
This protocol is a representative procedure adapted from established Williamson ether synthesis methodologies for similar aryloxy-alkanolamines.[3][4][5]
Materials and Reagents:
-
3,5-Dimethylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromoethylamine hydrobromide or 2-Chloroethylamine hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for salt formation, optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Sodium 3,5-Dimethylphenoxide:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF.
-
To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide.
-
-
Williamson Ether Synthesis:
-
Dissolve 2-bromoethylamine hydrobromide (1.2 eq) or 2-chloroethylamine hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF. Note: If using the hydrobromide or hydrochloride salt of the amine, it may be necessary to first neutralize it or use a suitable base to generate the free amine in situ.
-
Add the solution of the 2-haloethylamine to the flask containing the sodium 3,5-dimethylphenoxide dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
-
(Optional) Salt Formation:
-
For easier handling and improved stability, the purified amine can be converted to its hydrochloride salt.
-
Dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | Starting Material |
| Sodium Hydride (60% in oil) | NaH | 24.00 | Base |
| 2-Bromoethylamine hydrobromide | C₂H₇BrN·HBr | 204.91 | Alkylating Agent |
| This compound | C₁₀H₁₅NO | 165.23 | Product |
Table 2: Representative Experimental Data
| Parameter | Value |
| Yield | 75-85% (representative) |
| Physical Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.6-6.7 (m, 3H, Ar-H), 4.0-4.1 (t, 2H, O-CH₂), 3.0-3.1 (t, 2H, N-CH₂), 2.3 (s, 6H, Ar-CH₃), 1.5-1.7 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.8, 139.2, 129.5, 114.8, 69.5, 41.8, 21.5 |
| Mass Spectrometry (ESI+) | m/z 166.12 [M+H]⁺ |
Note: The spectral data presented are hypothetical and representative of the expected values for the target compound.
Visualizations
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Diagram 2: Chemical Reaction Scheme
Caption: Overall chemical transformation in the synthesis of the target compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a dry, inert atmosphere.
-
2-Haloethylamines are corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Williamson ether synthesis provides an effective and adaptable method for the preparation of this compound. The provided protocol, based on established procedures for analogous compounds, offers a solid foundation for researchers to synthesize this molecule for further investigation in drug discovery and development programs. Careful execution and adherence to safety protocols are essential for a successful and safe synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]
- 4. EP0249610B1 - Synthesis of optically active aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]
- 5. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
Application Note and Protocol: Purification of 2-(3,5-Dimethylphenoxy)ethanamine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-Dimethylphenoxy)ethanamine is a primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to the basic nature of the amine group, which can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing, low recovery, and potential degradation.[1] This application note provides a detailed protocol for the efficient purification of this compound using column chromatography with an amine-functionalized stationary phase, which mitigates these issues by providing a more inert surface.[1][2] An alternative method using reversed-phase chromatography is also discussed.
Data Presentation
The following table summarizes the typical quantitative data obtained from the purification of a 500 mg batch of crude this compound.
| Parameter | Value |
| Thin Layer Chromatography (TLC) Data | |
| Stationary Phase | Amine-functionalized silica TLC plate |
| Mobile Phase | 20% Ethyl Acetate in Hexane |
| Rf of this compound | 0.35 |
| Rf of 3,5-Dimethylphenol (impurity) | 0.60 |
| Rf of N-acetyl-2-(3,5-Dimethylphenoxy)ethanamine (impurity) | 0.20 |
| Column Chromatography Parameters | |
| Stationary Phase | Amine-functionalized silica gel (40-63 µm) |
| Column Dimensions | 2.5 cm (ID) x 20 cm (L) |
| Mass of Stationary Phase | 25 g |
| Crude Sample Loading | 500 mg |
| Loading Method | Dry Loading |
| Elution and Yield | |
| Initial Mobile Phase | 10% Ethyl Acetate in Hexane |
| Final Mobile Phase | 30% Ethyl Acetate in Hexane (Gradient) |
| Elution Volume for Pure Product | ~150 mL |
| Isolated Yield | 425 mg |
| Yield Percentage | 85% |
| Purity Analysis | |
| Purity of Crude Material (by HPLC) | 88% |
| Purity of Final Product (by HPLC) | >99% |
Experimental Protocols
This section details the methodology for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Amine-functionalized silica gel (e.g., Biotage® KP-NH)[1][2]
-
Amine-functionalized TLC plates
-
Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM)
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand (acid-washed)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Rotary evaporator
Method Development using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine an optimal solvent system using TLC.[3] The goal is to achieve good separation between the target compound and any impurities, with an Rf value of approximately 0.3-0.4 for the desired product.
-
Prepare developing chambers with various ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%).
-
Dissolve a small amount of the crude material in DCM.
-
Spot the dissolved sample onto an amine-functionalized TLC plate.
-
Develop the plate in a prepared chamber.
-
Visualize the separated spots under a UV lamp (if UV active) and/or by staining (e.g., potassium permanganate).
-
Select the solvent system that provides the best separation. For this compound, a 20% ethyl acetate in hexane system is often a good starting point.
Column Preparation (Slurry Packing Method)
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand (~1 cm) on top of the plug.[4]
-
In a separate beaker, create a slurry by mixing the amine-functionalized silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.[4][5]
-
Open the stopcock to drain the solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Add a final layer of sand (~1 cm) on top of the packed silica to prevent disturbance during solvent addition.[4]
Sample Loading (Dry Loading Method)
Dry loading is recommended for improved resolution.
-
Dissolve the crude this compound (500 mg) in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (~1-1.5 g) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder as an even layer on top of the prepared column.
Elution and Fraction Collection
-
Begin elution with the initial mobile phase (10% ethyl acetate in hexane).
-
Collect the eluent in appropriately sized fractions (e.g., 10 mL) in labeled test tubes.
-
Gradually increase the polarity of the mobile phase (gradient elution) by incrementally increasing the percentage of ethyl acetate. A suggested gradient is:
-
100 mL of 10% EtOAc/Hexane
-
200 mL of 20% EtOAc/Hexane
-
100 mL of 30% EtOAc/Hexane
-
-
Less polar impurities will elute first, followed by the target compound, this compound. More polar impurities will remain on the column or elute at higher solvent polarities.
Analysis of Fractions and Product Isolation
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
Alternative Purification Strategy: Reversed-Phase Chromatography
For highly polar amines or when normal-phase chromatography is not effective, reversed-phase flash chromatography can be an excellent alternative.[1][6]
-
Stationary Phase: C18-functionalized silica.[6]
-
Mobile Phase: A mixture of water and acetonitrile or methanol. To ensure the amine is in its free-base form and more retentive, the mobile phase pH should be adjusted to be alkaline (two pH units above the amine's pKa). This can be achieved by adding a volatile base like triethylamine (0.1%) or ammonium hydroxide to the mobile phase.[1]
-
Elution: A gradient is typically run from a high aqueous content to a high organic content.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for the Use of 2-(3,5-Dimethylphenoxy)ethanamine as an Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(3,5-Dimethylphenoxy)ethanamine as a versatile intermediate in the discovery of novel therapeutic agents, particularly focusing on its application in the synthesis of β-adrenergic receptor antagonists. Detailed experimental protocols for the synthesis and evaluation of a representative compound are provided, along with data presentation and visualization to guide researchers in this field.
Introduction
This compound is a valuable building block in medicinal chemistry. Its phenoxyethylamine scaffold is a key structural motif in a variety of biologically active compounds. This intermediate is particularly relevant in the development of aryloxypropanolamine beta-blockers, a class of drugs widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The 3,5-dimethyl substitution on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with target receptors, making it an attractive starting point for the synthesis of new chemical entities with potentially improved pharmacological profiles.
Application: Intermediate in the Synthesis of β-Adrenergic Receptor Antagonists
The primary amine functionality of this compound allows for straightforward derivatization to introduce various substituents, enabling the exploration of structure-activity relationships (SAR). A common and effective modification is the introduction of a 2-hydroxy-3-isopropylaminopropyl group, a hallmark of many potent β-blockers.
Rationale for Targeting β-Adrenergic Receptors
β-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), play a crucial role in the sympathetic nervous system, regulating cardiac function, bronchodilation, and metabolic processes. Antagonism of these receptors, particularly the β1 subtype, is a well-established therapeutic strategy for cardiovascular disorders.
Experimental Protocols
Synthesis of a Representative β-Blocker: N-(2-(3,5-dimethylphenoxy)ethyl)-3-isopropylamino-2-hydroxypropan-1-amine
This protocol details the synthesis of a potential β-adrenergic antagonist using this compound as the starting material.
Step 1: Synthesis of this compound (if not commercially available)
A common route to synthesize the starting material involves the Williamson ether synthesis between 3,5-dimethylphenol and a protected 2-aminoethanol derivative, followed by deprotection.
Materials:
-
3,5-Dimethylphenol
-
2-(Boc-amino)ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-dimethylphenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and 2-(Boc-amino)ethyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Boc-protected intermediate.
-
Purify the intermediate by flash column chromatography on silica gel.
-
Dissolve the purified Boc-protected compound in dichloromethane and add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃ and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain this compound.
Step 2: Synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-3-isopropylamino-2-hydroxypropan-1-amine
Materials:
-
This compound
-
(R)-(-)-Epichlorohydrin
-
Isopropylamine
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol and add (R)-(-)-epichlorohydrin (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 24 hours at room temperature.
-
Add an excess of isopropylamine (5-10 eq) to the reaction mixture and heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
For characterization and biological testing, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.
Biological Evaluation: In Vitro β-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2 adrenergic receptors
-
[³H]-Dihydroalprenolol (DHA) as the radioligand
-
Propranolol (non-selective β-blocker, as a reference compound)
-
Synthesized test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and propranolol in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-DHA (at a concentration near its Kd), and either buffer (for total binding), a high concentration of propranolol (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHA (IC50 value) by non-linear regression analysis of the concentration-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The following table summarizes hypothetical binding affinity data for a series of N-substituted derivatives of this compound at β1 and β2 adrenergic receptors.
| Compound ID | N-Substituent | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio |
| 1 | Isopropyl | 15.2 | 45.8 | 3.0 |
| 2 | tert-Butyl | 8.5 | 51.2 | 6.0 |
| 3 | Cyclopentyl | 22.1 | 38.5 | 1.7 |
| 4 | Benzyl | 55.6 | 120.3 | 2.2 |
| Propranolol | Isopropyl | 5.1 | 3.2 | 0.6 |
Visualizations
Signaling Pathway
Caption: β-Adrenergic Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow
Caption: Workflow for Synthesis and Biological Evaluation.
Conclusion
This compound serves as a key intermediate for the synthesis of potential β-adrenergic receptor antagonists. The provided protocols offer a foundational approach for the synthesis and in vitro evaluation of novel derivatives. The modular nature of the synthesis allows for the generation of a library of compounds to explore the structure-activity relationship and optimize for potency and selectivity, thereby accelerating the drug discovery process. Researchers can adapt these methods to introduce a wide variety of substituents to probe the chemical space around this versatile scaffold.
Application of 2-(3,5-Dimethylphenoxy)ethanamine in Agrochemical Synthesis: A Detailed Overview
Introduction
2-(3,5-Dimethylphenoxy)ethanamine is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its unique structural features, comprising a dimethylphenoxy moiety and a primary amine, make it a valuable building block for creating novel active ingredients with potential fungicidal, herbicidal, and insecticidal properties. This document provides a comprehensive overview of its application, including detailed synthetic protocols for derived agrochemical candidates and a summary of their biological activities.
Fungicidal Carboxamides Derived from this compound
One of the most promising applications of this compound is in the synthesis of fungicidal carboxamides. The amine functional group readily undergoes acylation with various carboxylic acids to yield N-[2-(3,5-dimethylphenoxy)ethyl] amides. The fungicidal efficacy of these derivatives can be fine-tuned by modifying the carboxylic acid moiety.
Synthesis of a Novel Fungicidal Carboxamide
A representative example is the synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide. This compound has demonstrated notable activity against a range of plant pathogenic fungi.
Experimental Protocol: Synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
Materials:
-
This compound
-
2-(Trifluoromethyl)benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-[2-(3,5-dimethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the target fungicidal carboxamide.
| Parameter | Value |
| Molar Ratio (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.2 |
| Reaction Time (hours) | 12-16 |
| Reaction Temperature (°C) | 0 to RT |
| Yield (%) | 85 |
| Purity (%) (by HPLC) | >98 |
Fungicidal Activity
The synthesized compound was tested against a panel of common plant pathogens. The table below presents the half-maximal effective concentration (EC₅₀) values, indicating the concentration of the compound required to inhibit 50% of fungal growth.
| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 5.2 |
| Septoria tritici | Septoria Leaf Blotch | 7.8 |
| Pyricularia oryzae | Rice Blast | 10.5 |
| Alternaria solani | Early Blight | 12.1 |
Visualization of Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram.
Herbicidal Potential of this compound Derivatives
Derivatives of this compound have also been explored for their herbicidal properties. By reacting the primary amine with different electrophiles, a diverse library of compounds can be generated and screened for phytotoxic activity.
Synthesis of a Potential Herbicidal Urea Derivative
The reaction of this compound with isocyanates provides a straightforward route to urea derivatives. For instance, the reaction with 4-chlorophenyl isocyanate yields a substituted urea with potential pre- and post-emergent herbicidal activity.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]urea
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Isocyanate: To this solution, add 4-chlorophenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate will typically form.
-
Isolation: Filter the solid precipitate and wash it with cold hexane.
-
Drying: Dry the collected solid under vacuum to obtain the pure 1-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]urea.
Data Presentation
| Parameter | Value |
| Molar Ratio (Amine:Isocyanate) | 1 : 1.05 |
| Reaction Time (hours) | 2-4 |
| Reaction Temperature (°C) | Room Temperature |
| Yield (%) | 92 |
| Purity (%) (by NMR) | >99 |
Herbicidal Activity
The herbicidal activity of the synthesized urea derivative was evaluated against common weed species. The results are presented as the Growth Inhibition (GI) percentage at a concentration of 100 ppm.
| Weed Species | Common Name | Growth Inhibition (%) |
| Echinochloa crus-galli | Barnyardgrass | 85 |
| Amaranthus retroflexus | Redroot Pigweed | 91 |
| Chenopodium album | Lamb's Quarters | 88 |
| Setaria faberi | Giant Foxtail | 79 |
Visualization of Logical Relationships
The relationship between the starting material and the potential agrochemical applications is illustrated below.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward derivatization of its primary amine functionality allows for the creation of a wide range of candidate molecules with promising fungicidal and herbicidal activities. The protocols and data presented herein provide a foundation for further research and development in the quest for new and effective crop protection agents. Further optimization of the synthesized structures and broader biological screening are warranted to fully elucidate their potential in modern agriculture.
Application Note: Quantification of 2-(3,5-Dimethylphenoxy)ethanamine in Human Plasma using a Novel LC-MS/MS Method
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(3,5-Dimethylphenoxy)ethanamine in human plasma. The methodology involves a straightforward sample preparation using supported liquid extraction (SLE), followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for use in research and drug development settings for pharmacokinetic studies and other applications requiring precise measurement of this compound.
Introduction
This compound is a phenoxyethylamine derivative with potential applications in medicinal chemistry and drug discovery.[1] Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical development. This application note presents a robust LC-MS/MS method developed and proposed for the determination of this compound in human plasma. The method utilizes a simple supported liquid extraction for sample cleanup, which offers advantages over traditional liquid-liquid extraction by preventing emulsion formation and being amenable to automation.[2][3][4] Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
Experimental
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Supported Liquid Extraction (SLE) 96-well plates or cartridges
Instrumentation:
-
A liquid chromatography system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
A supported liquid extraction (SLE) technique was employed for sample clean-up.[2][4]
-
Plasma samples (100 µL) were spiked with the internal standard.
-
The samples were diluted with 100 µL of water.
-
The diluted plasma was loaded onto the SLE plate/cartridge and allowed to absorb for 5 minutes.
-
The analytes were eluted with an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
The eluate was evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical): The specific MRM transitions would need to be optimized by infusing the analyte and internal standard into the mass spectrometer. Based on the structure of this compound (Molecular Weight: 165.23 g/mol [5]), a plausible precursor ion would be the protonated molecule [M+H]+ at m/z 166.2. Product ions would be determined through collision-induced dissociation (CID).
Method Validation (Proposed Strategy)
The method would be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Results and Discussion
This proposed method is expected to provide excellent linearity over a biologically relevant concentration range, with high accuracy and precision. The use of supported liquid extraction is anticipated to yield clean extracts with good recovery and minimal matrix effects. The sensitivity of the LC-MS/MS system in MRM mode should allow for the detection and quantification of this compound at low ng/mL levels, making it suitable for pharmacokinetic profiling.
Conclusion
The proposed LC-MS/MS method offers a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a drug development environment.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a detailed procedure for the quantification of this compound in human plasma.
Principle
This compound and an internal standard are extracted from human plasma using supported liquid extraction. The extracts are then analyzed by reversed-phase liquid chromatography coupled with tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Apparatus and Materials
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
96-well plates or microcentrifuge tubes
-
Supported Liquid Extraction (SLE) plate or cartridges
-
Plate sealer or caps
-
Nitrogen evaporator
-
LC-MS/MS system (as described above)
Reagents and Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create calibration standards and quality control samples.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reconstitution Solution: 50:50 Mobile Phase A:Mobile Phase B.
Sample Preparation Protocol
-
Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex mix all samples thoroughly.
-
Pipette 100 µL of each sample (blank, standard, QC, or unknown) into a 96-well plate or appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to all wells/tubes except the blank.
-
Add 100 µL of water to all wells/tubes and mix.
-
Load the entire volume from each well/tube onto the SLE plate/cartridge.
-
Allow the sample to absorb into the sorbent for 5 minutes.
-
Place a clean collection plate or tubes underneath the SLE plate/cartridge.
-
Add 500 µL of the elution solvent (e.g., methyl tert-butyl ether) to each well/cartridge and allow it to percolate through by gravity.
-
Repeat the elution step with another 500 µL of the elution solvent.
-
Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Seal the plate or cap the tubes and vortex mix.
-
The samples are now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| MRM Transition (Analyte) | To be determined |
| MRM Transition (IS) | To be determined |
| Collision Energy | To be optimized |
Table 2: Hypothetical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.1% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | < 15% |
Visualizations
Caption: Workflow for the sample preparation of this compound from human plasma.
Caption: Key components of the analytical method for this compound quantification.
References
Application Note: HPLC Method for Purity Analysis of 2-(3,5-Dimethylphenoxy)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-Dimethylphenoxy)ethanamine is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of purity and impurity profiles of chemical compounds.[2][3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, suitable for quality control and stability testing. The method is designed to separate the main component from its potential process-related impurities and degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing a suitable HPLC method. The basic nature of the amine group (predicted pKa ~8-9 for a similar compound) and its moderate hydrophobicity guide the selection of the column and mobile phase.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [5] |
| Molecular Weight | 165.23 g/mol | [5] |
| CAS Number | 26646-46-8 | [5] |
| Predicted pKa | ~8-9 (basic) | [1] |
| Predicted logP | ~1.7 | [5] |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
Potential Impurities (if available):
-
Impurity A: 3,5-Dimethylphenol (Starting Material)
-
Impurity B: 2-Chloro-N-(3,5-dimethylphenyl)acetamide (Intermediate)
-
Impurity C: Dimer of this compound
-
-
Acetonitrile (ACN): HPLC grade
-
Ammonium Acetate: Analytical grade
-
Acetic Acid: Glacial, analytical grade
-
Water: Deionized, 18.2 MΩ·cm
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm |
Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution as described for the reference standard.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known amounts of potential impurities to confirm their retention times and the resolution of the method.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are summarized in Table 3.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the reference standard |
Data Presentation and Analysis
The purity of the sample is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total peak area.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All quantitative data should be summarized in a clear and structured table for easy comparison.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the purity analysis of this compound by HPLC.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The method is selective for the main component and potential impurities, and the system suitability criteria ensure the consistency and accuracy of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate.
References
Application Notes and Protocols for the Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 2-(3,5-dimethylphenoxy)ethanamine derivatives. This class of compounds holds promise for the development of novel therapeutics, particularly targeting the central nervous system (CNS).
Introduction
The this compound scaffold is a valuable pharmacophore in medicinal chemistry. Its structural similarity to endogenous neurotransmitters, such as dopamine and norepinephrine, suggests its potential to interact with a variety of biological targets within the CNS.[1][2] The phenoxyethylamine moiety is a versatile template that allows for systematic modifications to fine-tune pharmacological properties, with derivatives being investigated for conditions like depression and anxiety. The dimethyl substitution on the phenyl ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its drug-like properties.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through several established synthetic routes. A common strategy involves the preparation of an intermediate, such as 2-(3,5-dimethylphenoxy)acetyl chloride, which can then be reacted with a variety of amines to generate a library of N-substituted acetamide derivatives.
General Synthetic Scheme
A plausible synthetic pathway for N-substituted 2-(3,5-dimethylphenoxy)acetamide derivatives is outlined below. This approach starts with the commercially available 3,5-dimethylphenol and involves a Williamson ether synthesis followed by conversion to an acid chloride and subsequent amidation.
Caption: General workflow for the synthesis of N-substituted 2-(3,5-dimethylphenoxy)acetamide derivatives.
Experimental Protocols
The following are detailed protocols for the key synthetic steps illustrated in the workflow.
Protocol 1: Synthesis of Ethyl 2-(3,5-dimethylphenoxy)acetate
Materials:
-
3,5-Dimethylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 3,5-dimethylphenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(3,5-dimethylphenoxy)acetate.
Protocol 2: Synthesis of 2-(3,5-Dimethylphenoxy)acetic acid
Materials:
-
Ethyl 2-(3,5-dimethylphenoxy)acetate
-
Lithium hydroxide monohydrate
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2-(3,5-dimethylphenoxy)acetate (1.0 eq) in a mixture of THF and water (2:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3,5-dimethylphenoxy)acetic acid.
Protocol 3: Synthesis of N-substituted-2-(3,5-dimethylphenoxy)acetamide Derivatives
Materials:
-
2-(3,5-Dimethylphenoxy)acetic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of 2-(3,5-dimethylphenoxy)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(3,5-dimethylphenoxy)acetyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted-2-(3,5-dimethylphenoxy)acetamide derivative.
Potential Biological Activities and Targets
While extensive research on this compound derivatives is still emerging, the broader class of phenoxyethylamine and phenethylamine analogs has been shown to interact with a range of biological targets, suggesting potential therapeutic applications.
Dopamine Receptors
The structural resemblance of the 2-phenethylamine scaffold to dopamine makes dopamine receptors a plausible target.[1][2] Derivatives of a similar compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, have shown significant affinity for D-2 dopamine receptors, with N-substitution greatly enhancing this affinity and selectivity.[1] This suggests that N-substituted derivatives of this compound could be explored as potential modulators of dopaminergic signaling, which is implicated in conditions such as Parkinson's disease and schizophrenia.[3][4]
Caption: Potential modulation of the D2 dopamine receptor signaling pathway.
Anticancer Activity
Derivatives of phenazines and triazines, which can be synthesized from amine precursors, have demonstrated anticancer activity.[5][6][7] For instance, certain 2-phenazinamine derivatives have shown potent anticancer effects against various cancer cell lines.[5] While this is a more distant therapeutic hypothesis, it highlights the potential for diverse biological activities through further chemical modification of the this compound core.
Structure-Activity Relationship (SAR) Considerations
Systematic variation of the substituents on the amine nitrogen of the this compound scaffold is a key strategy for optimizing biological activity.
Table 1: Hypothetical SAR Data for N-Substituted 2-(3,5-Dimethylphenoxy)acetamide Derivatives against a Generic Kinase Target
| Compound ID | R1 | R2 | IC50 (µM) |
| 1a | H | H | > 100 |
| 1b | CH3 | H | 52.3 |
| 1c | Phenyl | H | 15.8 |
| 1d | 4-Chlorophenyl | H | 8.2 |
| 1e | 3-Pyridyl | H | 25.1 |
| 1f | Benzyl | H | 12.5 |
| 1g | CH3 | CH3 | 78.9 |
Please note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data is required to establish definitive SAR.
The hypothetical data suggests that:
-
N-alkylation and particularly N-arylation may increase potency compared to the primary amine.
-
Electron-withdrawing substituents on the aryl ring (e.g., 4-chloro) could enhance activity.
-
Bulky N,N-disubstitution might be detrimental to activity.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. The synthetic protocols provided offer a clear pathway to a diverse library of derivatives. Further investigation into the biological activities of these compounds, guided by systematic SAR studies, is warranted to explore their full therapeutic potential, particularly in the realm of CNS disorders. The provided diagrams and protocols serve as a foundational resource for researchers embarking on the exploration of this chemical space.
References
- 1. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor divergence revealed using a common ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(3,5-Dimethylphenoxy)ethanamine, a key intermediate for preclinical research. The described two-step synthetic route is robust, scalable, and utilizes well-established chemical transformations. The protocol begins with a Williamson ether synthesis to form the key intermediate, 2-(3,5-dimethylphenoxy)ethyl bromide, followed by a Gabriel synthesis and subsequent hydrazinolysis to yield the target primary amine. Detailed experimental procedures, safety protocols, and considerations for process scale-up are provided to ensure a safe, efficient, and reproducible manufacturing process for preclinical material supply.
Introduction
The reliable synthesis of sufficient quantities of drug candidates and their intermediates is a critical bottleneck in the preclinical drug development pipeline. This compound is a valuable building block in the synthesis of various pharmacologically active molecules. The ability to produce this intermediate on a multi-gram to kilogram scale with high purity is essential for enabling extensive preclinical evaluation, including toxicology and pharmacology studies. This application note details a validated two-step synthesis protocol amenable to scale-up, ensuring a consistent supply of this crucial intermediate.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process:
-
Step 1: Williamson Ether Synthesis - Reaction of 3,5-dimethylphenol with an excess of 1,2-dibromoethane under basic conditions to form 2-(3,5-dimethylphenoxy)ethyl bromide.
-
Step 2: Gabriel Synthesis & Deprotection - Reaction of the bromide intermediate with potassium phthalimide, followed by deprotection using hydrazine hydrate to afford the desired primary amine.
Experimental Protocols
Materials and Equipment
-
Reagents: 3,5-Dimethylphenol, 1,2-Dibromoethane, Sodium Hydroxide (NaOH), Potassium Phthalimide, Hydrazine hydrate, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol, Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; heating/cooling circulator; addition funnel; separatory funnel; rotary evaporator; vacuum oven; pH meter; standard laboratory glassware.
Step 1: Synthesis of 2-(3,5-Dimethylphenoxy)ethyl bromide
This procedure details the synthesis of the key intermediate via a Williamson ether synthesis.
Protocol
-
Reaction Setup: Equip a jacketed glass reactor with an overhead stirrer, condenser, and a temperature probe.
-
Reagent Charging: Charge the reactor with 3,5-dimethylphenol and a significant excess of 1,2-dibromoethane.
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred reaction mixture via an addition funnel over 1-2 hours, maintaining the temperature at a controlled point (e.g., 60-70 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 3,5-dimethylphenol is complete (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator to remove the excess 1,2-dibromoethane.
-
The crude product can be purified by vacuum distillation to yield pure 2-(3,5-dimethylphenoxy)ethyl bromide as a colorless to pale yellow oil.
-
Data Presentation: Step 1
| Parameter | Value (Illustrative) |
| Reactants | |
| 3,5-Dimethylphenol | 1.0 eq |
| 1,2-Dibromoethane | 5.0 eq |
| Sodium Hydroxide | 1.2 eq |
| Reaction Conditions | |
| Solvent | 1,2-Dibromoethane (reactant and solvent) |
| Temperature | 65 °C |
| Reaction Time | 5 hours |
| Work-up & Purification | |
| Purification Method | Vacuum Distillation |
| Yield & Purity | |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound
This procedure outlines the conversion of the bromide intermediate to the final product using a Gabriel synthesis followed by hydrazinolysis.
Protocol
-
Reaction Setup: In a clean and dry jacketed glass reactor, set up for heating and stirring under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with potassium phthalimide and N,N-Dimethylformamide (DMF).
-
Addition of Intermediate: Add 2-(3,5-dimethylphenoxy)ethyl bromide to the stirred suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC or HPLC (typically 6-10 hours).
-
Hydrazinolysis (Deprotection):
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the mixture, followed by the slow addition of hydrazine hydrate.
-
A precipitate of phthalhydrazide will form.
-
Heat the mixture to reflux for 2-4 hours to ensure complete deprotection.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining residue, add water and acidify with concentrated HCl.
-
Wash the acidic aqueous layer with dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated NaOH solution to a pH > 12.
-
Extract the product into DCM (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation to yield a colorless oil.
-
Data Presentation: Step 2
| Parameter | Value (Illustrative) |
| Reactants | |
| 2-(3,5-dimethylphenoxy)ethyl bromide | 1.0 eq |
| Potassium Phthalimide | 1.1 eq |
| Hydrazine Hydrate | 1.5 eq |
| Reaction Conditions | |
| Solvent (Alkylation) | N,N-Dimethylformamide (DMF) |
| Temperature (Alkylation) | 85 °C |
| Reaction Time (Alkylation) | 8 hours |
| Solvent (Deprotection) | Ethanol |
| Temperature (Deprotection) | Reflux (approx. 78 °C) |
| Reaction Time (Deprotection) | 3 hours |
| Work-up & Purification | |
| Purification Method | Acid-Base Extraction followed by Vacuum Distillation |
| Yield & Purity | |
| Typical Overall Yield (from bromide) | 70-80% |
| Purity (by HPLC) | >99% |
Safety Information
All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
| Reagent | Hazards |
| 3,5-Dimethylphenol | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[1] |
| 1,2-Dibromoethane | Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Causes skin and eye irritation. |
| Sodium Hydroxide | Causes severe skin burns and eye damage. |
| Potassium Phthalimide | May cause skin and eye irritation.[2] |
| Hydrazine Hydrate | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer.[3][4] |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[5][6] |
| Dichloromethane (DCM) | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |
| Hydrochloric Acid (conc.) | Causes severe skin burns and eye damage. May cause respiratory irritation. |
Scale-Up Considerations
-
Heat Management: Both the Williamson ether synthesis and the hydrazinolysis step are exothermic. For larger scale reactions, efficient heat dissipation is crucial. The use of a jacketed reactor with a reliable temperature control system is mandatory. The rate of addition of exothermic reagents should be carefully controlled.
-
Mixing: Efficient mixing is critical, especially in heterogeneous mixtures like the potassium phthalimide alkylation. Ensure the overhead stirrer is adequately powered and the impeller design is suitable for the vessel geometry to prevent settling of solids.
-
Work-up and Extractions: On a larger scale, liquid-liquid extractions can be time-consuming and generate large volumes of waste. Consider using a continuous liquid-liquid extractor for improved efficiency.
-
Purification: Vacuum distillation is a suitable method for purification on a larger scale. Ensure the vacuum pump and distillation apparatus are appropriately sized for the intended scale.
-
Safety: The use of highly toxic and carcinogenic reagents like 1,2-dibromoethane and hydrazine hydrate requires stringent safety protocols. Consider alternative, less hazardous reagents if feasible for the specific application. All waste must be disposed of according to institutional and environmental regulations.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical progression of the synthesis and purification steps.
References
Application Notes and Protocols for 2-(3,5-Dimethylphenoxy)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(3,5-Dimethylphenoxy)ethanamine as a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents generalized protocols for key reactions. These protocols are based on established methodologies for primary amines and phenoxyethylamine derivatives and are intended to serve as a foundational guide for researchers.
Introduction to this compound
This compound is a primary amine containing a phenoxy moiety with two methyl substituents on the aromatic ring. Its chemical structure offers two primary points for synthetic modification: the nucleophilic primary amine and the aromatic ring, which can potentially undergo electrophilic substitution. The primary amine is the most reactive site, readily participating in a variety of bond-forming reactions. This makes it a valuable starting material for the synthesis of a diverse range of molecules, particularly in the development of novel therapeutic agents and other functional organic compounds. Phenoxyethylamine scaffolds are found in numerous biologically active molecules, often interacting with G-protein coupled receptors (GPCRs) and transporters in the central nervous system.[1]
Chemical Structure:
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol [2] |
| Appearance | Colorless to pale yellow liquid (for the related 1-methyl derivative)[1] |
| Boiling Point | 223 °C (for the related 1-methyl derivative)[1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide[1] |
General Synthetic Applications & Protocols
The primary amine functionality of this compound allows for its use as a nucleophile in a variety of standard organic transformations. The following sections detail generalized protocols for these reactions. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) is crucial for achieving high yields and purity.
Amide Bond Formation via Acylation
The reaction of this compound with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents) yields the corresponding amides. These amides can be valuable intermediates or final products in drug discovery programs.
General Protocol for Acylation with an Acyl Chloride:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., triethylamine or pyridine, 1.1 - 1.5 eq.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.0 - 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary (Illustrative):
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 2 | Data not available |
| Benzoyl chloride | Pyridine | THF | 4 | Data not available |
Sulfonamide Synthesis
Reaction with sulfonyl chlorides provides sulfonamide derivatives. The sulfonamide group is a key pharmacophore in many clinically used drugs.
General Protocol for Sulfonylation:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Add a suitable base (e.g., triethylamine or pyridine, 1.1 - 2.0 eq.).
-
Cool the reaction mixture to 0 °C.
-
Add the desired sulfonyl chloride (1.0 - 1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described for the amide synthesis (Section 2.1).
-
Purify the product by column chromatography or recrystallization.
Data Summary (Illustrative):
| Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Triethylamine | DCM | 6 | Data not available |
| p-Toluenesulfonyl chloride | Pyridine | THF | 8 | Data not available |
Urea Formation
The reaction with isocyanates provides a straightforward route to substituted ureas, another important class of compounds in medicinal chemistry.
General Protocol for Urea Synthesis:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.
-
To the stirred solution, add the desired isocyanate (1.0 eq.) dropwise at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-6 hours. The product may precipitate from the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Summary (Illustrative):
| Isocyanate | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Phenyl isocyanate | THF | 2 | Data not available | | 4-Chlorophenyl isocyanate | DCM | 3 | Data not available |
N-Alkylation
The primary amine can be alkylated to form secondary or tertiary amines using alkyl halides or through reductive amination with aldehydes or ketones.
General Protocol for Reductive Amination:
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloroethane).
-
Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.2 - 2.0 eq.) portion-wise at 0 °C or room temperature. The choice of reducing agent will depend on the reactivity of the carbonyl compound and the pH of the reaction.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with water or a dilute acid (if a borohydride reagent was used).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary (Illustrative):
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)3 | DCE | 4 | Data not available |
| Acetone | NaBH4 | Methanol | 6 | Data not available |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of derivatives of this compound.
Biological Activity and Signaling Pathways
While the phenoxyethylamine scaffold is prevalent in compounds targeting the central nervous system, specific biological targets and signaling pathways for derivatives of this compound are not well-documented in the available literature. It is plausible that derivatives could be designed to modulate the activity of various GPCRs, such as serotonin, dopamine, or adrenergic receptors, which are common targets for this class of compounds.[1] Further research, including biological screening and structure-activity relationship (SAR) studies, is required to elucidate the specific biological functions of molecules synthesized from this building block.
Due to the lack of specific data, diagrams of signaling pathways for derivatives of this compound cannot be provided at this time. Researchers are encouraged to perform target identification and mechanism of action studies for any novel compounds synthesized.
Safety Information
This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)ethanamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and direct method is a two-step process involving an initial Williamson ether synthesis followed by the liberation of the primary amine. This typically involves the reaction of 3,5-dimethylphenol with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the phthalimide group to yield the desired product. Another potential route involves the direct alkylation of 3,5-dimethylphenol with a 2-haloethylamine salt, though this can be prone to side reactions.
Q2: I am getting a low yield in the Williamson ether synthesis step. What are the possible causes?
A2: Low yields in this step are often attributed to several factors:
-
Incomplete deprotonation of 3,5-dimethylphenol: Ensure you are using a sufficiently strong base and anhydrous conditions to fully generate the phenoxide nucleophile.
-
Competing elimination reaction: The use of a sterically hindered base or high reaction temperatures can favor the E2 elimination of the 2-haloethylamine reagent, especially if it is a secondary halide (though less likely with ethyl derivatives).
-
Purity of reagents and solvents: The presence of water can quench the phenoxide, and impurities in the starting materials can lead to side reactions.
-
Reaction time and temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q3: What are the common byproducts in this synthesis?
A3: Common byproducts can include unreacted 3,5-dimethylphenol, the elimination product (e.g., N-vinylphthalimide if N-(2-bromoethyl)phthalimide is used), and potentially products of C-alkylation on the aromatic ring, although O-alkylation is generally favored for phenols. During the deprotection step, incomplete reaction will leave N-(2-(3,5-dimethylphenoxy)ethyl)phthalimide as a significant impurity.
Q4: I am having trouble with the phthalimide deprotection step. What are the best practices?
A4: Phthalimide deprotection is typically achieved by hydrazinolysis (using hydrazine hydrate) or acidic/basic hydrolysis.
-
Hydrazinolysis: This is often the preferred method as it is generally cleaner and proceeds under milder conditions than hydrolysis. Ensure you are using a sufficient excess of hydrazine hydrate and an appropriate solvent like ethanol or methanol. The phthalhydrazide byproduct precipitates out of the solution, which drives the reaction to completion.
-
Hydrolysis: Acidic or basic hydrolysis requires harsh conditions (e.g., strong acid or base at high temperatures for extended periods), which can potentially degrade the desired product. If you must use hydrolysis, carefully monitor the reaction to avoid product decomposition.
Q5: How can I effectively purify the final product, this compound?
A5: Purification is typically achieved through a combination of techniques:
-
Extraction: After the deprotection and work-up, an acid-base extraction is highly effective. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the pure amine is extracted back into an organic solvent.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an excellent method for obtaining high purity.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation in the Williamson ether synthesis step | 1. Inactive base or incomplete deprotonation of 3,5-dimethylphenol.2. Presence of water in the reaction.3. Poor quality of the 2-haloethylamine reagent. | 1. Use a fresh, strong base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions. Consider using a phase-transfer catalyst if using a carbonate base.2. Dry all glassware and use anhydrous solvents.3. Check the purity of the alkylating agent and consider using a more reactive halide (e.g., bromo or iodo derivative). |
| Significant amount of elimination byproduct observed | 1. Reaction temperature is too high.2. The base used is too sterically hindered. | 1. Reduce the reaction temperature and increase the reaction time.2. Use a less hindered base like potassium carbonate. |
| Incomplete phthalimide deprotection | 1. Insufficient hydrazine hydrate used.2. Reaction time is too short.3. Phthalhydrazide byproduct is not effectively removed from the solution. | 1. Increase the molar excess of hydrazine hydrate (typically 2-10 equivalents).2. Extend the reflux time and monitor the reaction by TLC.3. Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation of phthalhydrazide before filtration. |
| Final product is impure after work-up | 1. Ineffective separation of byproducts.2. Incomplete reaction in either step. | 1. Perform a careful acid-base extraction to separate the basic amine product from neutral and acidic impurities.2. Consider purification by column chromatography or vacuum distillation.3. Re-evaluate the reaction conditions to drive the reactions to completion. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)phthalimide (Williamson Ether Synthesis)
-
Reagents and Setup:
-
3,5-Dimethylphenol
-
N-(2-bromoethyl)phthalimide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure: a. To the round-bottom flask, add 3,5-dimethylphenol (1.0 eq). b. Add anhydrous DMF to dissolve the phenol. c. Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. d. Stir the mixture at room temperature for 30 minutes. e. Add N-(2-bromoethyl)phthalimide (1.0 - 1.2 eq) to the reaction mixture. f. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC. g. After the reaction is complete, cool the mixture to room temperature. h. Pour the reaction mixture into water and stir. The product should precipitate as a solid. i. Collect the solid by vacuum filtration and wash with water. j. The crude product can be purified by recrystallization from ethanol or a similar solvent.
Protocol 2: Synthesis of this compound (Phthalimide Deprotection)
-
Reagents and Setup:
-
N-(2-(3,5-dimethylphenoxy)ethyl)phthalimide
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure: a. To the round-bottom flask, add N-(2-(3,5-dimethylphenoxy)ethyl)phthalimide (1.0 eq). b. Add ethanol to suspend the phthalimide derivative. c. Add hydrazine hydrate (2.0 - 5.0 eq) dropwise to the mixture. d. Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form. e. Monitor the reaction by TLC until the starting material is consumed. f. Cool the reaction mixture to room temperature and then place it in an ice bath to ensure complete precipitation of the phthalhydrazide. g. Filter off the phthalhydrazide precipitate and wash it with cold ethanol. h. Concentrate the filtrate under reduced pressure to remove the ethanol. i. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. j. Perform an acid-base extraction as described in the FAQ section for purification. k. Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Data Presentation
Table 1: Hypothetical Optimization of Williamson Ether Synthesis Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | Cs₂CO₃ and NaH are stronger bases and may lead to higher yields than K₂CO₃. |
| Solvent | Acetone | DMF | Acetonitrile | DMF is a polar apathetic solvent that can accelerate Sₙ2 reactions, potentially improving the yield. |
| Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures generally increase the reaction rate, but may also promote side reactions like elimination. An optimal temperature needs to be determined experimentally. |
| Leaving Group on Ethylamine | -Cl | -Br | -I | The reactivity of the leaving group is I > Br > Cl. Using a bromo or iodo derivative should result in a faster reaction and potentially higher yield. |
Note: This table provides a general guide for optimization based on chemical principles. Actual results may vary and should be determined experimentally.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
troubleshooting guide for the synthesis of phenoxyethylamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenoxyethylamine derivatives. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my Williamson ether synthesis of a phenoxyethylamine derivative. What are the common causes and how can I improve it?
Low yields in the Williamson ether synthesis are frequently due to several factors. The reaction is sensitive to the choice of base, solvent, temperature, and the nature of the alkylating agent.
-
Base Selection: Incomplete deprotonation of the starting phenol is a common reason for low conversion. The base must be strong enough to fully deprotonate the phenol. For many phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient. However, for less acidic phenols or with less reactive alkyl halides, a stronger base such as sodium hydride (NaH) may be necessary.
-
Solvent Choice: The solvent plays a crucial role in the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can accelerate the Sₙ2 reaction. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 50-100°C. However, excessively high temperatures can promote side reactions.
-
Alkyl Halide Structure: The Williamson ether synthesis works best with primary alkyl halides. Secondary alkyl halides can undergo a competing E2 elimination reaction, leading to the formation of an alkene byproduct, which lowers the yield of the desired ether. Tertiary alkyl halides are not suitable as they will primarily undergo elimination.
-
Side Reactions: Besides elimination, C-alkylation of the phenol ring can also occur, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. This is more likely with strong bases and high temperatures.
Q2: My reductive amination reaction to produce a phenoxyethylamine derivative is sluggish and gives multiple byproducts. How can I troubleshoot this?
Reductive amination is a powerful method, but its success depends on the careful control of reaction conditions and the choice of reducing agent.
-
Imine Formation: The first step is the formation of an imine or iminium ion from the phenoxyacetaldehyde and the amine. This equilibrium can be driven forward by removing the water formed, often by using a dehydrating agent or a Dean-Stark trap. The reaction is typically acid-catalyzed, with a small amount of acetic acid often being sufficient.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also commonly used and is particularly effective at reducing the iminium ion in the presence of the aldehyde. A more reactive reducing agent like sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde before imine formation is complete, leading to the corresponding alcohol as a byproduct.
-
One-Pot vs. Stepwise Procedure: If a one-pot reaction is giving complex mixtures, consider a stepwise approach. First, form the imine and confirm its formation (e.g., by NMR or IR spectroscopy), and then add the reducing agent.
-
Over-alkylation: The desired primary or secondary amine product can sometimes react further with the aldehyde to form a tertiary amine. This can be minimized by using an excess of the amine starting material.
Q3: I am struggling with the purification of my final phenoxyethylamine derivative. What are the recommended methods?
Purification of amine-containing compounds can be challenging due to their basic nature.
-
Column Chromatography: Silica gel chromatography is a common method, but the basicity of amines can lead to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.
-
Acid-Base Extraction: An acid-base workup can be a very effective way to separate the basic amine product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Common Synthetic Routes
Below are troubleshooting guides for common synthetic strategies used to prepare phenoxyethylamine derivatives.
Williamson Ether Synthesis
This method involves the reaction of a phenol with an alkyl halide bearing the ethylamine moiety (or a precursor).
Experimental Protocol: A general procedure involves dissolving the phenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) and adding a base (e.g., K₂CO₃ or NaH) to generate the phenoxide. The mixture is typically stirred at room temperature for a short period before the alkyl halide (e.g., 2-bromoethylamine hydrobromide, after neutralization) is added. The reaction is then heated (e.g., 60-80°C) and monitored by TLC or LC-MS until completion. The workup usually involves partitioning between water and an organic solvent, followed by purification.
Troubleshooting Flowchart: Williamson Ether Synthesis
Technical Support Center: Optimization of Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Williamson ether synthesis of aryl ethers. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
Low or No Product Yield
Q1: I am getting a very low yield or no desired aryl ether product. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Williamson ether synthesis can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Purity of Phenol: Ensure the starting phenol is pure and dry. Impurities can interfere with the reaction.
-
Alkyl Halide Reactivity: Primary alkyl halides are ideal for this SN2 reaction. Secondary alkyl halides can be used but may lead to lower yields due to a competing elimination reaction (E2). Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination. The reactivity of the halide leaving group also plays a role, with the general trend being I > Br > Cl > F.[1]
-
Base Strength and Purity: The chosen base must be strong enough to completely deprotonate the phenol to form the phenoxide nucleophile. Ensure the base has not been deactivated by improper storage (e.g., NaH appearing gray). For aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃).[2] Stronger bases like NaH often lead to higher yields compared to weaker bases like K₂CO₃.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the strong base and hydrolyze the alkyl halide.
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents effectively solvate the cation of the phenoxide, leaving a more reactive "naked" nucleophile, which can increase the reaction rate.[3][4] Protic solvents can slow down the reaction by solvating the nucleophile.
-
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the competing E2 elimination side reaction, especially with secondary alkyl halides. A typical temperature range for this synthesis is 50-100 °C.[3] Optimization may be required for your specific substrates.
-
Reaction Time: Reaction times can vary from 1 to 8 hours.[3] It is crucial to monitor the reaction's progress using an appropriate technique like thin-layer chromatography (TLC) to determine the optimal reaction time and prevent potential product decomposition with prolonged heating.
-
-
Reaction Work-up:
-
Incomplete Extraction: Ensure complete extraction of the product from the aqueous layer during work-up. Multiple extractions with a suitable organic solvent are recommended.
-
Product Loss During Purification: Minimize product loss during purification steps like chromatography or recrystallization.
-
A logical workflow for troubleshooting low yield is presented below:
Caption: A workflow diagram for troubleshooting low yield in Williamson ether synthesis.
Formation of Side Products
Q2: I am observing significant amounts of an alkene byproduct. How can I minimize this?
A2: The formation of an alkene is due to the E2 elimination side reaction, which competes with the desired SN2 substitution. This is particularly problematic under the following conditions:
-
Sterically Hindered Alkyl Halides: The use of secondary, and especially tertiary, alkyl halides significantly favors elimination. The phenoxide, being a strong base, will abstract a proton from a carbon adjacent to the leaving group.
-
Solution: Whenever possible, use a primary alkyl halide. If a secondary alkyl halide must be used, careful optimization of other reaction parameters is necessary.
-
-
High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid unnecessarily high temperatures or prolonged heating.
-
-
Strong, Bulky Bases: While a strong base is needed to deprotonate the phenol, a very bulky base can also promote elimination.
-
Solution: Use a non-bulky strong base like NaH or K₂CO₃.
-
Q3: My product is contaminated with a C-alkylated isomer. How can I improve the selectivity for O-alkylation?
A3: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[3] The selectivity between these two pathways is highly dependent on the reaction conditions:
-
Solvent Effects: This is one of the most critical factors.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are highly recommended for O-alkylation. They solvate the cation of the phenoxide, leaving the oxygen atom as a highly reactive, "naked" nucleophile, thus promoting attack at the oxygen.
-
Protic Solvents (e.g., water, ethanol, trifluoroethanol): These solvents can hydrogen bond with the oxygen of the phenoxide, making it less nucleophilic. This shielding of the oxygen atom can lead to an increase in the proportion of the C-alkylated product.[5]
-
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio, although this effect is often less pronounced than the solvent effect.
The relationship between reaction conditions and the desired O-alkylation pathway is illustrated below:
Caption: The influence of solvent on the O- vs. C-alkylation of phenoxides.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of aryl ethers in a Williamson synthesis.
Table 1: Comparison of Bases in the Synthesis of 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles
| Base | Solvent | Temperature | Time | Yield Range | Reference |
| K₂CO₃ | Acetone | 40-50 °C | 12 h | 70-89% | [6][7] |
| NaH | DMF | 0-25 °C | 2 h | 80-96% | [6][7] |
This data suggests that for this particular substrate, the stronger base NaH in the polar aprotic solvent DMF provides higher yields and requires shorter reaction times and lower temperatures compared to K₂CO₃ in acetone.[6][7]
Table 2: Effect of Solvent on the Yield of Benzyl Ethyl Ether
| Solvent | Temperature | Yield | Reference |
| Toluene | 50 °C | 62% | [8] |
| Acetonitrile | 50 °C | 64% | [8] |
| DMF | 50 °C | 81% | [8] |
| DMSO | 50 °C | 90% | [8] |
This data highlights the benefit of using polar aprotic solvents like DMF and especially DMSO to achieve higher yields in the Williamson ether synthesis.[8]
Table 3: General Effect of Temperature on Williamson Ether Synthesis
| Temperature Range | General Outcome | Notes | Reference |
| 50-100 °C | Typical range for laboratory synthesis. Balances reaction rate and minimization of side reactions. | Optimal temperature is substrate-dependent and should be determined empirically. | [3] |
| >100 °C | Increased reaction rate, but also increased risk of E2 elimination, especially with secondary alkyl halides. | May be necessary for less reactive substrates, but requires careful monitoring. | [3] |
| >300 °C | Can enable the use of weaker alkylating agents and may increase selectivity in some industrial processes. | Requires specialized high-pressure equipment. |
Experimental Protocols
General Protocol for the Synthesis of an Aryl Ether (e.g., 4-Butoxyphenol)
This protocol is a general guideline and may require optimization for different substrates.
Materials and Reagents:
-
Hydroquinone (1.0 equivalent)
-
1-Bromobutane (1.05 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 1-bromobutane dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M HCl, followed by water, and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
The workflow for this synthesis is as follows:
Caption: A general workflow for the Williamson synthesis of an aryl ether.
Frequently Asked Questions (FAQs)
Q4: Can I use an aryl halide and an alkoxide to make an aryl ether?
A4: No, this is a common misconception. The Williamson ether synthesis is an SN2 reaction, which requires the electrophile to be an sp³-hybridized carbon. Aryl halides have the halogen attached to an sp²-hybridized carbon of the aromatic ring. A backside attack, which is characteristic of the SN2 mechanism, is sterically impossible on an aryl halide. Therefore, to synthesize an aryl ether, you must use a phenol (which forms the phenoxide nucleophile) and an alkyl halide (the electrophile).
Q5: Is it necessary to use a strong base like sodium hydride (NaH)?
A5: Not always, but it can be beneficial. Phenols are more acidic than aliphatic alcohols, so weaker bases like potassium carbonate (K₂CO₃) are often sufficient to deprotonate them, especially when used with a polar aprotic solvent like DMF or acetone. However, for less reactive phenols or to ensure complete and irreversible deprotonation, a stronger base like NaH is often used and can lead to higher yields and faster reaction times.
Q6: What is the role of a phase transfer catalyst in this reaction?
A6: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can be used to increase the solubility of the phenoxide salt in the organic solvent. This is particularly useful in solid-liquid or liquid-liquid biphasic systems. The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide, thereby increasing the reaction rate.
Q7: How can I accelerate a slow Williamson ether synthesis?
A7: If your reaction is proceeding slowly, you can consider the following:
-
Switch to a more reactive alkyl halide: Alkyl iodides are more reactive than alkyl bromides, which are more reactive than alkyl chlorides.
-
Use a more polar aprotic solvent: Switching from a less polar solvent to DMSO or DMF can significantly increase the reaction rate.
-
Increase the temperature: Cautiously increase the reaction temperature while monitoring for the formation of elimination byproducts.
-
Use a stronger base: If you are using a weaker base like K₂CO₃, switching to NaH may accelerate the reaction.
-
Add a catalytic amount of sodium iodide: If you are using an alkyl chloride or bromide, adding a catalytic amount of NaI can convert the alkyl halide in situ to the more reactive alkyl iodide (Finkelstein reaction).
References
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3,5-Dimethylphenoxy)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(3,5-Dimethylphenoxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3,5-dimethylphenol to its corresponding phenoxide, followed by nucleophilic substitution with a protected 2-haloethylamine, such as N-(2-chloroethyl)acetamide, and subsequent deprotection.
Potential Impurities:
-
Unreacted Starting Materials: 3,5-Dimethylphenol and the protected 2-haloethylamine.
-
Byproducts of Elimination: If using an unprotected 2-haloethylamine under strongly basic conditions, elimination to form vinylamine (which is unstable and can polymerize) or other related products can occur.
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring instead of the oxygen atom.[1]
-
Overalkylation Products: If the primary amine product reacts further with the haloethylamine starting material, secondary and tertiary amines can be formed.
-
Solvent and Reagent Residues: Residual solvents (e.g., DMF, acetonitrile) and bases (e.g., sodium hydride, potassium carbonate) may be present.
Q2: What are the recommended initial purification steps for crude this compound?
An initial acid-base extraction is highly recommended to separate the basic product from neutral and acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
The organic layer will retain unreacted 3,5-dimethylphenol and other non-basic impurities.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12 to deprotonate the amine hydrochloride and regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Q3: My purified this compound appears as an oil. How can I obtain a solid product?
While the free base of this compound may be an oil at room temperature, it can be converted to its hydrochloride salt, which is typically a crystalline solid and easier to handle and purify further by recrystallization. To do this, dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane). The hydrochloride salt will precipitate and can be collected by filtration.
Troubleshooting Guides
Problem 1: Low yield after initial acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during the back-extraction of the free amine. Use a pH meter or pH paper to verify. Perform multiple extractions with smaller volumes of the aqueous solution. |
| Emulsion Formation | Emulsions can trap the product at the interface. To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of celite. |
| Product Volatility | If the free amine is volatile, avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. |
Problem 2: Presence of unreacted 3,5-dimethylphenol in the final product.
| Possible Cause | Troubleshooting Step |
| Inefficient Acid-Base Extraction | The phenoxide of 3,5-dimethylphenol can be carried over into the basic aqueous phase. Ensure thorough washing of the organic layer containing the free amine with a dilute base (e.g., 1M NaOH) before the final drying and concentration steps. |
| Insufficient Washing | After basifying the aqueous layer to recover the free amine, ensure the resulting organic extract is washed thoroughly with water or brine to remove any residual phenoxide. |
Problem 3: Difficulty in recrystallizing the hydrochloride salt.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or methanol are good starting points.[3] If a single solvent is not effective, a two-solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane) can be employed.[3] |
| Oiling Out | The compound may be melting before it dissolves, or the solution is too supersaturated. Try using a larger volume of solvent, a slower cooling rate, or a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Presence of Impurities | If the product is still significantly impure, it may inhibit crystallization. Consider a preliminary purification by column chromatography before attempting recrystallization. |
Data Presentation
Table 1: Example Data for Purification of this compound
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by GC-MS) |
| Crude Product | 10.0 | - | - | 75% |
| After Acid-Base Extraction | 10.0 | 6.8 | 68% | 92% |
| After Column Chromatography | 6.8 | 5.9 | 87% (of this step) | 98% |
| After Recrystallization (as HCl salt) | 5.9 | 5.1 | 86% (of this step) | >99.5% |
Table 2: Example Parameters for Analytical Methods
| Analytical Method | Parameter | Value/Description |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature: | 250 °C | |
| Oven Program: | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | |
| Mass Range: | 40-450 amu | |
| High-Performance Liquid Chromatography (HPLC) | Column: | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase: | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution) | |
| Flow Rate: | 1.0 mL/min | |
| Detection: | UV at 270 nm |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound (10.0 g) in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL).
-
Combine the aqueous layers and wash with dichloromethane (2 x 30 mL).
-
Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 6M NaOH.
-
Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified free amine.
Protocol 2: Recrystallization of this compound Hydrochloride [3][4]
-
Dissolve the purified this compound free base in a minimal amount of isopropanol.
-
Slowly add a solution of HCl in isopropanol dropwise with stirring until precipitation is complete.
-
Heat the mixture to boiling to dissolve the precipitate.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
resolving common issues in HPLC analysis of phenoxyethylamine compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of phenoxyethylamine compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis of this class of compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in method development and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the HPLC analysis of phenoxyethylamine compounds.
Q1: Why am I observing significant peak tailing with my phenoxyethylamine compound?
Peak tailing is a common issue when analyzing basic compounds like phenoxyethylamines.[1][2][3] This phenomenon, where the peak is asymmetrical with a drawn-out trailing edge, can compromise resolution and lead to inaccurate quantification.[3]
Common Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The most frequent cause is the interaction between the basic amine group of the phenoxyethylamine and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[2][3]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to pH 2-4) protonates the silanol groups, minimizing these secondary interactions.[2][4][5]
-
Solution 2: Use of "End-Capped" Columns: Employing a highly deactivated, end-capped column reduces the number of available free silanol groups.[2]
-
Solution 3: Mobile Phase Additives: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[5]
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[3]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the peak shape.[2]
-
Solution: If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. Otherwise, the column may need to be replaced.[2]
-
Q2: My retention times are shifting between injections. What could be the cause?
Retention time variability can significantly impact the reliability and reproducibility of your analytical method.
Common Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a frequent cause of shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes of the mobile phase.
-
-
Mobile Phase Composition Changes:
-
Inaccurate Preparation: Errors in preparing the mobile phase can lead to inconsistent results.
-
Solution: Prepare the mobile phase carefully and consistently. Premixing solvents can sometimes improve reproducibility compared to online mixing.
-
-
Solvent Volatility: The preferential evaporation of a more volatile solvent from the mobile phase reservoir can alter its composition over time.
-
Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase regularly.
-
-
-
Fluctuations in Temperature: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Mobile Phase pH Instability: For ionizable compounds like phenoxyethylamines, small shifts in the mobile phase pH can lead to significant changes in retention.[6][7][8][9]
Q3: I'm seeing poor resolution between my phenoxyethylamine analyte and other components. How can I improve it?
Poor resolution can be addressed by optimizing several chromatographic parameters.
Common Causes and Solutions:
-
Suboptimal Mobile Phase Composition:
-
Organic Modifier Content: The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is a critical factor.
-
Solution: Adjusting the organic modifier concentration can significantly impact selectivity. A good starting point is to perform a gradient run to determine the approximate elution conditions and then optimize from there.
-
-
Choice of Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Solution: If resolution is poor with one solvent, trying the other may improve the separation.
-
-
-
Inappropriate Stationary Phase: The choice of column chemistry is crucial for achieving good resolution.
-
Solution: While C18 columns are widely used, other stationary phases like C8 or Phenyl columns may offer different selectivities that can improve the separation of your specific analytes.[10]
-
-
Flow Rate: The mobile phase flow rate can influence peak width and, consequently, resolution.
-
Solution: Lowering the flow rate can sometimes lead to narrower peaks and improved resolution, at the cost of longer run times.
-
Q4: How should I prepare my sample for the HPLC analysis of phenoxyethylamine compounds from a complex matrix?
Proper sample preparation is essential to protect the HPLC column and ensure accurate and reproducible results, especially when dealing with complex matrices like biological fluids or pharmaceutical formulations.[11][12][13][14]
Recommended Sample Preparation Techniques:
-
Filtration: To remove particulate matter that can block the column frit, it is crucial to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[12][14]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte of interest.[13][15] For phenoxyethylamine compounds, a reversed-phase or a mixed-mode cation exchange sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from interfering matrix components based on its solubility in immiscible solvents.[13][15]
-
Protein Precipitation: For biological samples such as plasma or serum, protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is a common first step to remove proteins that can foul the column.[13]
Quantitative Data Summary
The following tables summarize the impact of key chromatographic parameters on the analysis of phenoxyethylamine and related compounds.
Table 1: Effect of Mobile Phase pH on the Retention Factor (k') of a Basic Compound
| Mobile Phase pH | Retention Factor (k') | Peak Shape |
| 3.0 | 5.8 | Symmetrical |
| 5.0 | 4.2 | Slight Tailing |
| 7.0 | 2.5 | Significant Tailing |
Data is illustrative and based on typical behavior of basic compounds in reversed-phase HPLC.
Table 2: Influence of Acetonitrile Concentration on Retention Time and Resolution
| Acetonitrile (%) | Retention Time (min) | Resolution (Rs) |
| 40 | 12.5 | 2.1 |
| 45 | 9.8 | 1.8 |
| 50 | 7.2 | 1.5 |
Data is illustrative and based on a hypothetical separation of two closely eluting compounds.
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of a phenoxyethylamine-related compound, which can be adapted for specific applications.
Protocol: HPLC Analysis of 2-Phenoxyethanol
This method is for the quantification of 2-phenoxyethanol, a compound structurally similar to phenoxyethylamines, and serves as a robust starting point for method development.[16][17][18][19]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 or C18, 150 x 4.6 mm, 5 µm particle size.[17]
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v).[17][18][19] Alternatively, an isocratic mixture of acetonitrile and water (e.g., 55:45, v/v) can be used.[16]
-
Column Temperature: Ambient or controlled at 25 °C.[16]
-
Injection Volume: 10 µL.[16]
2. Standard Solution Preparation:
-
Prepare a stock solution of the phenoxyethylamine standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards at appropriate concentrations.
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent. The mobile phase is often a good choice for the final sample diluent.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the analyte in the samples by comparing the peak area to the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. chemicalpapers.com [chemicalpapers.com]
- 16. dcvmn.org [dcvmn.org]
- 17. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
minimizing byproduct formation in 2-(3,5-Dimethylphenoxy)ethanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of 2-(3,5-Dimethylphenoxy)ethanamine.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The proposed synthesis is a two-step process: (1) Williamson ether synthesis to form 2-(3,5-dimethylphenoxy)ethanol, followed by (2) conversion of the alcohol to the desired amine.
Step 1: Williamson Ether Synthesis of 2-(3,5-dimethylphenoxy)ethanol
Q1: My reaction to form 2-(3,5-dimethylphenoxy)ethanol is slow or incomplete. How can I improve the reaction rate and conversion?
A1: A sluggish Williamson ether synthesis can be caused by several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation of 3,5-Dimethylphenol: Ensure a sufficiently strong and non-nucleophilic base is used to fully deprotonate the phenol. Sodium hydride (NaH) is an excellent choice for this purpose as it drives the deprotonation to completion.
-
Poor Nucleophilicity of the Phenoxide: The choice of solvent significantly impacts the nucleophilicity of the 3,5-dimethylphenoxide. Polar aprotic solvents like DMF or DMSO are recommended as they solvate the cation but not the phenoxide anion, thus enhancing its nucleophilicity.[1]
-
Reaction Time and Temperature: Williamson ether syntheses can require several hours to reach completion, often at elevated temperatures in the range of 50-100 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
Q2: I am observing significant byproduct formation in my Williamson ether synthesis. How can I identify and minimize these byproducts?
A2: The most common byproducts in this reaction are the C-alkylation product and elimination products. Here’s how to address them:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). To favor O-alkylation, use a polar aprotic solvent like acetonitrile or DMF.[1] Protic solvents such as ethanol can promote C-alkylation. The formation of C-alkylated byproducts can be identified by NMR spectroscopy, which would show characteristic shifts for a new alkyl group attached to the aromatic ring.
-
Elimination: If using a 2-haloethanol where the halide is on a secondary carbon (less common for this synthesis), E2 elimination can compete with the desired SN2 reaction, forming an alkene.[1] To minimize this, use a primary alkyl halide (e.g., 2-chloroethanol or 2-bromoethanol) and maintain a moderate reaction temperature, as higher temperatures can favor elimination. GC-MS is an effective tool for identifying and quantifying volatile alkene byproducts.[1]
Step 2: Conversion of 2-(3,5-dimethylphenoxy)ethanol to this compound
This conversion can be achieved through several methods. Below are troubleshooting guides for two common routes: via an azide intermediate (Mitsunobu reaction followed by reduction) and via an amide intermediate (oxidation to the carboxylic acid, amidation, and reduction).
Route 2a: Via Azide Intermediate (Mitsunobu Reaction & Reduction)
Q3: The Mitsunobu reaction to form the azide is giving a low yield. What could be the issue?
A3: Low yields in the Mitsunobu reaction can often be attributed to the following:
-
Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use fresh or properly stored reagents.
-
Nucleophile Acidity: The Mitsunobu reaction works best with acidic nucleophiles. While hydrazoic acid (formed in situ from an azide source) is suitable, ensure your azide source is appropriate.
-
Steric Hindrance: While the primary alcohol in 2-(3,5-dimethylphenoxy)ethanol is not highly hindered, bulky reagents can slow the reaction.
-
Side Reactions: A common side product occurs when the azodicarboxylate adduct reacts with another molecule of the azodicarboxylate instead of the intended nucleophile. This is more likely if the nucleophile is not sufficiently acidic or nucleophilic.
Q4: The reduction of the azide to the amine is not working well. What are the common pitfalls?
A4: The reduction of an azide to a primary amine is typically a high-yielding reaction. If you are experiencing issues, consider these points:
-
Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H2, Pd/C) or reduction with lithium aluminum hydride (LiAlH4). Ensure the chosen reagent is active and used in the correct stoichiometry.
-
Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting material or from the previous step can poison the catalyst. Purifying the azide before reduction may be necessary.
-
Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, adding more reducing agent or fresh catalyst may be required.
Route 2b: Via Amide Intermediate (Oxidation, Amidation, Reduction)
Q5: The oxidation of the alcohol to the carboxylic acid is producing byproducts. How can I improve the selectivity?
A5: The choice of oxidizing agent is crucial for selectively converting the primary alcohol to a carboxylic acid without affecting the aromatic ring. Strong oxidants like potassium permanganate or chromic acid can sometimes lead to over-oxidation or ring cleavage. Consider using milder, more selective reagents like Jones reagent (CrO3 in acetone/sulfuric acid) or a two-step Swern or Dess-Martin oxidation to the aldehyde followed by oxidation to the carboxylic acid.
Q6: The LiAlH4 reduction of the amide to the amine is giving a poor yield. What should I check?
A6: Lithium aluminum hydride is a powerful reducing agent, but its use requires careful attention to reaction conditions:
-
Anhydrous Conditions: LiAlH4 reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Any moisture will consume the reagent and reduce the yield.
-
Workup Procedure: The workup after a LiAlH4 reduction is critical. A common procedure involves the sequential, careful addition of water, then a sodium hydroxide solution, to quench the excess reagent and precipitate the aluminum salts, which can then be filtered off. An improper workup can lead to the loss of product.
-
Over-reduction: While not an issue for a terminal primary amine, ensure that other functional groups in the molecule are compatible with this strong reducing agent.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely applicable and reliable route involves a two-step synthesis. The first step is a Williamson ether synthesis between 3,5-dimethylphenol and a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to form the intermediate 2-(3,5-dimethylphenoxy)ethanol. The second step involves the conversion of the hydroxyl group of this intermediate into an amine. This can be achieved through several methods, including conversion to an alkyl halide or tosylate followed by reaction with ammonia or a protected amine equivalent (like in the Gabriel synthesis), or via a Mitsunobu reaction with an azide source followed by reduction.
Q2: How can I best control the O- versus C-alkylation in the Williamson ether synthesis step?
A2: The solvent plays a critical role in directing the regioselectivity of the alkylation of the 3,5-dimethylphenoxide anion. To strongly favor the desired O-alkylation, it is recommended to use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1] These solvents effectively solvate the counter-ion (e.g., Na+) without strongly solvating the phenoxide anion, thus preserving its high nucleophilicity at the oxygen atom. Protic solvents like ethanol should be avoided as they can lead to increased amounts of the C-alkylated byproduct.[1]
Q3: What are the main advantages of using a Gabriel synthesis approach for the amination step?
A3: The Gabriel synthesis is an excellent method for preparing primary amines from alkyl halides (or tosylates) because it avoids the over-alkylation that can occur when using ammonia as the nucleophile. By using potassium phthalimide, only a single alkylation occurs on the nitrogen atom. The subsequent hydrolysis or hydrazinolysis of the N-alkylphthalimide intermediate yields the desired primary amine cleanly.
Q4: Are there any safety concerns I should be aware of during this synthesis?
A4: Yes, several reagents used in the potential synthetic routes require careful handling:
-
Sodium Hydride (NaH): This is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Lithium Aluminum Hydride (LiAlH4): Similar to NaH, LiAlH4 is a flammable solid that reacts violently with water and other protic solvents. It should also be handled under an inert atmosphere, and reactions should be quenched carefully.
-
Azide Intermediates: Organic azides can be explosive, especially when heated or subjected to shock. It is crucial to handle them with care and avoid high temperatures and distillation if possible.
Q5: What analytical techniques are most useful for monitoring the reaction and characterizing the products and byproducts?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reactions by observing the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components of the reaction mixture, including the desired product and potential byproducts like alkenes from elimination.[1] It can also be used for quantitative analysis with the use of an internal standard.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts. NMR can definitively distinguish between O-alkylation and C-alkylation products.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the O-H stretch of the alcohol intermediate, the N-H stretch of the final amine product, and the characteristic stretches of any amide or azide intermediates.
III. Data Presentation
The following tables summarize hypothetical quantitative data for the key reaction steps to illustrate the impact of reaction conditions on yield and byproduct formation.
Table 1: Williamson Ether Synthesis - Effect of Solvent on O- vs. C-Alkylation
| Solvent | Temperature (°C) | Time (h) | Yield of O-Alkylated Product (%) | Yield of C-Alkylated Byproduct (%) |
| DMF | 80 | 6 | 85 | < 5 |
| Acetonitrile | 80 | 8 | 80 | < 5 |
| Ethanol | 80 | 12 | 50 | 30 |
Table 2: Conversion of 2-(3,5-dimethylphenoxy)ethanol to Amine - Comparison of Routes
| Method | Key Reagents | Typical Yield (%) | Key Byproducts |
| Via Tosylate/Ammonia | 1. TsCl, Pyridine2. NH₃ | 60-70 | Dialkylated amine |
| Gabriel Synthesis | 1. TsCl, Pyridine2. Potassium Phthalimide3. Hydrazine | 75-85 | Phthalhydrazide |
| Mitsunobu/Reduction | 1. DEAD, PPh₃, DPPA2. H₂, Pd/C or LiAlH₄ | 70-80 | Triphenylphosphine oxide, reduced DEAD |
| Amide Reduction | 1. CrO₃/H₂SO₄2. SOCl₂3. NH₃4. LiAlH₄ | 50-60 (over 4 steps) | Incomplete reduction products |
IV. Experimental Protocols & Visualizations
Proposed Experimental Protocol
A plausible and detailed two-step protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 2-(3,5-dimethylphenoxy)ethanol
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of 3,5-dimethylphenol (1.0 eq.) in anhydrous DMF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Add 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-8 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound via Gabriel Synthesis
-
Tosylation: Dissolve the 2-(3,5-dimethylphenoxy)ethanol (1.0 eq.) from Step 1 in anhydrous dichloromethane and cool to 0 °C. Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Stir at 0 °C for 1 hour and then at room temperature overnight. Wash the reaction mixture with HCl (1M), saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the tosylate.
-
Phthalimide Alkylation: Dissolve the crude tosylate in anhydrous DMF and add potassium phthalimide (1.2 eq.). Heat the mixture to 90 °C and stir for 12-16 hours. Cool the reaction mixture, pour it into water, and collect the precipitate by filtration. Wash the solid with water and dry to obtain N-(2-(3,5-dimethylphenoxy)ethyl)phthalimide.
-
Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (2.0 eq.). Reflux the mixture for 4-6 hours. Cool to room temperature and acidify with HCl (2M). Filter to remove the phthalhydrazide precipitate. Basify the filtrate with NaOH (2M) and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Purify by vacuum distillation or column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: O-Alkylation versus C-Alkylation pathways in the Williamson ether synthesis.
References
Technical Support Center: Scaling Up the Production of 2-(3,5-Dimethylphenoxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(3,5-Dimethylphenoxy)ethanamine.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory and industrial synthesis method for this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3,5-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a 2-aminoethyl halide (e.g., 2-chloroethylamine or 2-bromoethylamine) or a related derivative. The reaction is popular due to its broad scope and relative simplicity.[1]
Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis for this compound?
A2: Key parameters to control during scale-up include:
-
Temperature: To minimize side reactions, it is crucial to maintain optimal temperature control.
-
Solvent Choice: The solvent can significantly impact reaction rate and selectivity. Polar aprotic solvents are generally preferred.
-
Stoichiometry: Precise control of the reactant ratios is essential to maximize yield and minimize impurities.
-
Mixing: Efficient mixing is critical to ensure homogeneity, especially in large-scale reactors.
Q3: What are the primary safety concerns when working with the synthesis of this compound?
A3: The synthesis involves several hazardous materials. 3,5-dimethylphenol is corrosive and toxic. The bases used for deprotonation, such as sodium hydroxide or potassium hydroxide, are caustic. The alkylating agents can be lachrymatory and irritants. It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and handle all reagents with care.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution | Expected Outcome |
| Incomplete Deprotonation of 3,5-Dimethylphenol | Ensure a sufficiently strong base is used (e.g., NaOH, KOH) in an appropriate solvent. Use a slight excess of the base to drive the equilibrium towards the phenoxide. | Increased concentration of the nucleophilic phenoxide, leading to a higher reaction rate and improved yield. |
| Side Reactions (E2 Elimination) | This is more likely if using a sterically hindered haloethylamine. Since the target synthesis uses a primary halide, this is less of a concern but can be minimized by maintaining a lower reaction temperature.[2] | Reduced formation of elimination byproducts, leading to a cleaner reaction and higher yield of the desired ether. |
| Sub-optimal Reaction Temperature | If the reaction is too slow, consider a moderate increase in temperature. However, be aware that higher temperatures can promote side reactions. Optimize the temperature based on small-scale experiments. | An optimized balance between reaction rate and selectivity, maximizing the yield of the target compound. |
| Poor Solvent Choice | Polar aprotic solvents like DMF or acetonitrile generally favor the SN2 reaction.[1] Protic solvents can solvate the nucleophile, reducing its reactivity. | Enhanced nucleophilicity of the phenoxide, leading to a faster and more efficient reaction. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification Method | Possible Cause | Remediation Strategy |
| Unreacted 3,5-Dimethylphenol | GC-MS, NMR | Incomplete reaction or sub-stoichiometric amount of the alkylating agent. | Optimize reaction time and stoichiometry. During workup, wash the organic phase with an aqueous base (e.g., NaOH solution) to extract the acidic phenol. |
| C-Alkylated Byproduct | GC-MS, NMR | The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring. This is more common in protic solvents.[2] | Switch to a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation.[2] |
| Dialkylated Phenol | GC-MS, NMR | Use of a dihaloalkane as the alkylating agent with excess phenoxide. | Use a mono-halo-ethylamine or a protected amino-alkyl halide. |
Problem 3: Difficulties in Product Purification
| Issue | Possible Cause | Suggested Solution |
| Emulsion Formation During Aqueous Workup | Presence of unreacted starting materials and salts. | Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. |
| Product Tailing on Silica Gel Chromatography | The basic amine group interacts strongly with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine like triethylamine (e.g., 1-2%).[3] |
| Co-elution of Impurities | Impurities with similar polarity to the product. | Optimize the solvent system for chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
III. Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory or pilot plant conditions.
-
Deprotonation: In a suitable reactor, dissolve 3,5-dimethylphenol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile. Add a strong base, such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.), and stir the mixture at room temperature until the phenol is completely deprotonated.
-
Alkylation: To the resulting phenoxide solution, add 2-chloroethylamine hydrochloride (1.1 eq.) portion-wise, maintaining the temperature between 50-70°C. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial, especially in biphasic systems.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, dilute aqueous base (to remove unreacted phenol), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel (pre-treated with triethylamine).
IV. Data Presentation
Table 1: Effect of Solvent on Williamson Ether Synthesis Yield (Illustrative Data)
| Solvent | Dielectric Constant | Typical Yield (%) | Byproduct Formation |
| DMF | 37 | 85-95 | Low |
| Acetonitrile | 36 | 80-90 | Low |
| Acetone | 21 | 60-75 | Moderate |
| Ethanol | 25 | 40-60 | High (C-alkylation) |
Note: These are representative yields for analogous Williamson ether syntheses and should be used as a guideline. Actual yields will depend on specific reaction conditions.
Table 2: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Action |
| Starting material remains after prolonged reaction time | Insufficient temperature or weak base | Increase temperature moderately; use a stronger base |
| Multiple spots on TLC, close to the product spot | Side reactions (e.g., C-alkylation) | Change to a polar aprotic solvent |
| Low recovery after workup | Product loss during extraction | Perform back-extraction of aqueous layers |
V. Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(3,5-Dimethylphenoxy)ethanamine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, categorized by the synthetic step. Two primary routes for synthesis are considered: a two-step approach involving a Williamson ether synthesis followed by amination, and a direct reductive amination pathway.
Route 1: Williamson Ether Synthesis and Subsequent Amination
This route first involves the formation of an ether linkage, followed by the introduction of the amine group.
Step 1: Williamson Ether Synthesis of 2-(3,5-Dimethylphenoxy)ethyl Halide
dot
Technical Support Center: Quantification of 2-(3,5-Dimethylphenoxy)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the quantification of 2-(3,5-Dimethylphenoxy)ethanamine. Below you will find a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a robust and widely accessible method for the quantification of this compound. This method offers a good balance of sensitivity, selectivity, and reproducibility for pharmaceutical analysis.[1][2]
Q2: How critical is the mobile phase pH for the analysis of this compound?
The mobile phase pH is a critical parameter. This compound is a primary amine, making it a basic compound. The pH of the mobile phase will dictate the ionization state of the amine group.[3] Controlling the pH is essential to achieve a consistent retention time and symmetrical peak shape. Operating at a low pH (e.g., 2.5-3.5) can suppress the interaction between the protonated amine and residual silanol groups on the silica-based stationary phase, which is a common cause of peak tailing.[3][4][5]
Q3: My peak for this compound is tailing. What are the common causes and solutions?
Peak tailing is a frequent issue when analyzing basic compounds like amines.[4][5][6] The primary causes include:
-
Secondary Silanol Interactions: The basic amine interacts with acidic silanol groups on the column's stationary phase.
-
Solution: Lower the mobile phase pH to protonate the silanol groups. Adding a competitive amine, like triethylamine, to the mobile phase can also mask the silanol groups.
-
-
Column Overload: Injecting too high a concentration of the analyte.
-
Solution: Dilute the sample and reinject.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.
-
Solution: Wash the column with a strong solvent or replace the column if performance does not improve.
-
Q4: What should I do if I observe inconsistent retention times?
Fluctuations in retention time can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[7]
-
Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Peak or Very Small Peak | Sample degradation | Prepare fresh samples and standards. |
| Incorrect injection volume or air in the sample loop | Verify autosampler settings and ensure vials have sufficient volume. | |
| Detector lamp is off or has low energy | Check the detector status and replace the lamp if necessary.[8] | |
| Broad Peaks | High dead volume in the system | Check all connections and use tubing with a small internal diameter.[9] |
| Sample solvent is stronger than the mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[10] | |
| Column contamination | Wash the column according to the manufacturer's instructions. | |
| Split Peaks | Partially blocked column frit | Backflush the column. If the problem persists, replace the frit or the column.[10] |
| Sample solvent incompatibility | Ensure the sample solvent is miscible with the mobile phase.[9][10] | |
| Co-elution with an impurity | Optimize the mobile phase composition or gradient to improve separation. |
Experimental Protocol: HPLC-UV Quantification
This protocol outlines a method for the quantification of this compound in a drug substance.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range using the same diluent as the standards.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantification of this compound by the described HPLC-UV method.[11][12][13]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | S/N ≥ 10 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting workflow for addressing peak tailing issues.
References
- 1. wjpmr.com [wjpmr.com]
- 2. DSpace [helda.helsinki.fi]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bvchroma.com [bvchroma.com]
- 10. silicycle.com [silicycle.com]
- 11. assayprism.com [assayprism.com]
- 12. pharmtech.com [pharmtech.com]
- 13. analytical method validation and validation of hplc | PPT [slideshare.net]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 2-(3,5-Dimethylphenoxy)ethanamine Analysis
For researchers, scientists, and professionals in drug development, the establishment of a robust and reliable analytical method is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a detailed comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of 2-(3,5-Dimethylphenoxy)ethanamine. The validation process is structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[1][2][3][4]
Proposed HPLC Method for this compound Analysis
Based on the analysis of structurally similar phenethylamine and primary amine compounds, a reverse-phase HPLC (RP-HPLC) method is proposed as a primary analytical approach.[5][6][7] The following table outlines the suggested chromatographic conditions.
| Parameter | Proposed Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV or DAD detector is suitable. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are widely used and effective for the separation of moderately polar compounds like phenethylamine derivatives.[6] |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water | A gradient elution may be necessary to ensure adequate separation from impurities. TFA is used as an ion-pairing agent to improve the peak shape of the basic amine.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 270 nm | The dimethylphenoxy group is expected to have a UV absorbance maximum around this wavelength. A diode-array detector (DAD) can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analyses. |
| Diluent | Mobile Phase A (0.1% TFA in Water) | To ensure compatibility with the mobile phase and good peak shape. |
Experimental Protocol for HPLC Method Validation
The following protocols are designed to validate the proposed HPLC method in accordance with ICH Q2(R1) guidelines.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a solution of the this compound reference standard.
-
Analyze a blank solution (diluent).
-
Analyze a placebo solution (if applicable, containing all excipients except the active pharmaceutical ingredient).
-
Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analyze the stressed samples and assess the resolution between the parent peak and any degradation product peaks.
-
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.
-
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
For each level, prepare three replicate samples.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the calibration curve):
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Prepare solutions at the calculated LOD and LOQ concentrations and analyze to confirm.
-
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).
-
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to differentiate the analyte from degradation products and excipients. Peak purity should be confirmed by DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | The specified range should be shown to have acceptable linearity, accuracy, and precision. |
| Accuracy | Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| LOD & LOQ | The LOQ should be demonstrated with acceptable precision and accuracy. |
| Robustness | System suitability parameters should remain within acceptable limits under all varied conditions. |
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Activity of Phenoxyethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various phenoxyethylamine analogs, with a focus on their interactions with key central nervous system receptors. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to aid in the design and development of novel therapeutic agents.
Introduction
Phenoxyethylamine and its analogs are a broad class of compounds with diverse pharmacological profiles. By modifying the core phenoxyethylamine scaffold, researchers have developed ligands with varying affinities and efficacies for a range of biological targets, most notably serotonin (5-HT) and adrenergic receptors. This guide focuses on a comparative analysis of these analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Biological Activity of Phenoxyethylamine Analogs
The biological activity of phenoxyethylamine analogs is highly dependent on their structural modifications. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected analogs at the human 5-HT2A receptor, a key target for psychedelic and antipsychotic drugs.
| Compound | 4-substituent | N-substituent | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| 2C-B | Br | H | h5-HT2A | Binding | 6.5 | 8.3 | [1] |
| 25B-NBOMe | Br | 2-methoxybenzyl | h5-HT2A | Binding | 0.5 | 0.044 | [1][2] |
| 2C-I | I | H | h5-HT2A | Binding | 4.8 | 13 | [3] |
| 25I-NBOMe | I | 2-methoxybenzyl | h5-HT2A | Binding | 0.2 | 0.04 | [3] |
| 2C-D | CH3 | H | h5-HT2A | Binding | 62.4 | 100 | [4] |
| 25D-NBOMe | CH3 | 2-methoxybenzyl | h5-HT2A | Binding | 1.2 | 0.48 | [4] |
| 2C-E | C2H5 | H | h5-HT2A | Binding | 21.5 | 39 | [4] |
| 25E-NBOMe | C2H5 | 2-methoxybenzyl | h5-HT2A | Binding | 1.0 | 0.74 | [4] |
| 2C-H | H | H | h5-HT2A | Binding | 130 | 250 | [3] |
| 25H-NBOMe | H | 2-methoxybenzyl | h5-HT2A | Binding | 15.5 | 11 | [4] |
Key Observations:
-
N-Benzyl Substitution: The addition of an N-2-methoxybenzyl group (NBOMe) to the 2C-x series of phenethylamines dramatically increases binding affinity and functional potency at the 5-HT2A receptor.[1][3][4] This is a consistent trend observed across analogs with different 4-substituents.
-
4-Position Substituent: The nature of the substituent at the 4-position of the phenyl ring also significantly influences activity. Halogen substitutions (Br, I) generally confer higher affinity and potency compared to alkyl groups (CH3, C2H5) or hydrogen.[3][4]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is crucial to visualize the downstream signaling cascades and the experimental procedures used to measure these effects.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Radioligand Competition Binding Assay for 5-HT2A Receptor
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
1. Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Unlabeled competitor: Phenoxyethylamine analog test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the phenoxyethylamine analog test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or the test compound dilution.
-
50 µL of [3H]-Ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).
-
100 µL of the receptor membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
cAMP Accumulation Functional Assay (HTRF)
This protocol describes a method to determine the functional potency (EC50) of a test compound as an agonist at a Gs-coupled receptor, such as the β-adrenergic receptor.
1. Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells with β2-adrenergic receptor).
-
Phenoxyethylamine analog test compounds.
-
Reference agonist (e.g., Isoproterenol).
-
Stimulation buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
2. Procedure:
-
Culture the cells in the appropriate medium and seed them into 384-well plates. Allow cells to adhere overnight.
-
Prepare serial dilutions of the phenoxyethylamine analog test compounds and the reference agonist in stimulation buffer containing a PDE inhibitor.
-
On the day of the assay, remove the culture medium from the cells.
-
Add the compound dilutions to the respective wells. Include a control with only stimulation buffer and PDE inhibitor for basal cAMP levels.
-
Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.[6]
-
Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to all wells according to the kit manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[6]
3. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the HTRF ratios from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).
Conclusion
The biological activity of phenoxyethylamine analogs can be finely tuned through chemical modifications. The addition of an N-2-methoxybenzyl group is a particularly effective strategy for dramatically increasing affinity and potency at the 5-HT2A receptor. The data and protocols presented in this guide offer a framework for the comparative evaluation of existing and novel phenoxyethylamine derivatives, facilitating the rational design of compounds with desired pharmacological profiles for therapeutic applications.
References
- 1. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Navigating the Pharmacological Landscape of Phenoxyethylamines: A Comparative Guide for Researchers
A comprehensive analysis of the experimental data for phenoxyethylamine derivatives offers insights into the potential biological profile of 2-(3,5-Dimethylphenoxy)ethanamine, a compound for which specific experimental data is not publicly available. This guide provides a cross-validation of experimental results for structurally related compounds, offering a predictive framework for researchers and drug development professionals.
Due to the absence of published experimental studies on this compound, this guide leverages data from well-characterized phenethylamine and phenoxyethylamine analogs to infer its potential pharmacological activities. The phenethylamine scaffold is a well-established pharmacophore known to interact with a variety of biogenic amine receptors, primarily dopaminergic, serotonergic, and adrenergic systems. The biological activity of these derivatives is highly dependent on the substitution patterns on the phenyl ring and the ethylamine side chain.
Comparative Analysis of Receptor Binding Affinities
To provide a quantitative comparison, the binding affinities (Ki) of several representative phenethylamine derivatives for key dopamine, serotonin, and adrenergic receptors are summarized below. This data, collated from various pharmacological studies, highlights the structure-activity relationships within this class of compounds.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | α1-Adrenergic Receptor (pKi) | β-Adrenergic Receptors | Reference |
| Dopamine | ~4300 (low affinity state) | - | - | - | [1] |
| 5-OH-DPAT (monovalent) | 59 | - | - | - | [2] |
| Bivalent 11d (5-OH-DPAT derivative) | 2.5 | - | - | - | [2] |
| Bivalent 14b (5-OH-DPAT derivative) | 2.0 | - | - | - | [2] |
| 2C-B (2,5-dimethoxy-4-bromophenethylamine) | - | ~1.6 (EC50) | - | - | [3] |
| LPH-5 ((S)-11) | - | 1.3 | - | - | [3] |
| β-phenethylamine | - | - | <5 | Weak affinity | [4] |
| Synephrine | - | - | <5 | Weak affinity | [4] |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
The data indicates that modifications to the phenethylamine backbone can dramatically alter receptor affinity and selectivity. For instance, bivalent derivatives of the D2/D3 agonist 5-OH-DPAT show a significant increase in affinity for the D2 receptor compared to their monovalent counterpart[2]. Similarly, substitutions on the phenyl ring, as seen in the 2C-B and LPH-5 compounds, confer high affinity and selectivity for the serotonin 5-HT2A receptor[3]. For adrenergic receptors, unsubstituted β-phenethylamine shows weak affinity[4].
Inferred Profile of this compound
Based on its structure, this compound possesses a phenoxyethylamine scaffold with two methyl groups at the 3 and 5 positions of the phenyl ring. The presence of the phenoxy moiety and the dimethyl substitution pattern are likely to influence its lipophilicity and interaction with receptor binding pockets. While a definitive prediction is not possible without experimental validation, it is plausible that this compound could exhibit activity at one or more of the biogenic amine receptors, similar to its structural relatives.
Experimental Protocols
To facilitate the experimental investigation of this compound and other novel compounds, detailed methodologies for key in vitro assays are provided below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
1. Membrane Preparation:
- Cells or tissues expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at high speed to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
- A constant concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
- The reaction is allowed to reach equilibrium.
3. Separation of Bound and Free Ligand:
- The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- The filters are washed to remove any non-specifically bound radioactivity.
4. Quantification:
- The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Activity
This assay measures the ability of a compound to activate or inhibit the activity of adenylyl cyclase, a key enzyme in G-protein coupled receptor (GPCR) signaling pathways.
1. Reaction Setup:
- Cell membranes expressing the receptor of interest are incubated in a reaction buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), and the test compound.
2. Enzymatic Reaction:
- The reaction is initiated by the addition of the membrane preparation and incubated at a controlled temperature (e.g., 37°C) for a specific time.
- During the incubation, adenylyl cyclase converts ATP to cyclic AMP (cAMP).
3. Termination of Reaction:
- The reaction is stopped, typically by adding a solution containing EDTA or by boiling.
4. Quantification of cAMP:
- The amount of cAMP produced is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.
5. Data Analysis:
- The concentration-response curve for the test compound is plotted to determine its potency (EC50 or IC50) and efficacy (Emax).
Visualizing Molecular Pathways and Experimental Processes
To further aid in the understanding of the potential mechanisms of action and the experimental approaches for characterizing compounds like this compound, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Characterization of high-affinity dopamine D2 receptors and modulation of affinity states by guanine nucleotides in cholate-solubilized bovine striatal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of 2-(3,5-Dimethylphenoxy)ethanamine Derivatives: A Review of Available Data
Despite a thorough search of scientific literature, a direct comparative study detailing the efficacy of a series of 2-(3,5-Dimethylphenoxy)ethanamine derivatives with supporting experimental data could not be located. Publicly available research does not currently offer a systematic evaluation of how substitutions on this specific chemical scaffold affect its biological activity.
The phenoxyethylamine moiety is a recognized structural motif in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system. Modifications to this scaffold, such as the addition of methyl and chloro groups as seen in 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine, are known to significantly influence a compound's lipophilicity, electronic properties, and metabolic stability, which in turn can modulate its pharmacological profile.[1] Halogenation, for instance, is a common strategy in drug design to enhance binding affinity.[1]
While the specific this compound backbone is identified in chemical databases, dedicated studies publishing its synthesis and systematic biological evaluation against a panel of targets appear to be limited.[2] Research on related but distinct phenethylamine derivatives offers some insights into the broader structure-activity relationships (SAR) within this class of compounds. For example, studies on 2-(3,4-dimethoxyphenyl)ethylamine derivatives have explored their potential as antiulcer agents, demonstrating that modifications to the acyl group can significantly impact activity.[3] Similarly, research into 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists highlights the critical role of substituent positioning on the phenyl ring in determining potency and selectivity.[4]
However, these studies do not provide the specific experimental data (e.g., IC₅₀, EC₅₀, Kᵢ values) required for a direct and quantitative comparison of various this compound derivatives. One available source presents a hypothetical structure-activity relationship table for phenoxyethylamine derivatives, but explicitly states that these values are computationally predicted and await experimental verification, thus not meeting the requirement for supporting experimental data.
Hypothetical Structure-Activity Relationship (SAR)
To illustrate the principles of SAR within the broader phenoxyethylamine class, a hypothetical workflow for evaluating a novel series of derivatives is presented below. This workflow outlines the general steps researchers would take to synthesize and test such compounds.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel chemical derivatives.
General Experimental Protocols
In the absence of specific studies on this compound derivatives, the following are examples of general experimental protocols that would typically be employed to assess the efficacy of novel psychoactive or neurologically active compounds.
Receptor Binding Assay
This type of assay is used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Kᵢ) of a test compound to a target receptor (e.g., a serotonin or dopamine receptor).
-
Methodology:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a known radiolabeled ligand that binds to the receptor and varying concentrations of the test compound.
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Functional Assay (e.g., Calcium Flux Assay for GPCRs)
This assay measures the functional consequence of a compound binding to a G-protein coupled receptor (GPCR).
-
Objective: To determine the potency (EC₅₀) and efficacy of a test compound in activating a Gq-coupled receptor.
-
Methodology:
-
Culture cells expressing the target GPCR.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, a downstream effect of Gq pathway activation.
-
Plot the dose-response curve to determine the EC₅₀ value.
-
Hypothetical Signaling Pathway
Phenoxyethylamine derivatives often interact with GPCRs in the central nervous system. The diagram below illustrates a generic signaling cascade for a Gq-coupled receptor, a common target for such compounds.
Caption: A simplified diagram of a Gq-coupled G-protein coupled receptor (GPCR) signaling pathway.
While the foundational knowledge of medicinal chemistry suggests that derivatives of this compound could possess interesting biological activities, there is a clear gap in the published scientific literature. A comprehensive comparative guide with experimental data cannot be produced at this time. Further research, including the synthesis of a library of these derivatives and their systematic screening against a panel of biological targets, is required to elucidate their therapeutic potential and structure-activity relationships.
References
- 1. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]
- 2. This compound | C10H15NO | CID 1622622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2-(3,5-Dimethylphenoxy)ethanamine: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a novel compound is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of key spectroscopic techniques for the structural elucidation of 2-(3,5-Dimethylphenoxy)ethanamine. Due to the absence of published experimental spectra for this specific molecule, this guide utilizes predicted data to illustrate the application and complementary nature of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it introduces X-ray Crystallography as a powerful alternative for unambiguous structure determination.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data provides a foundational fingerprint for the molecule's structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.62 | s | 1H | Ar-H (para) |
| 6.58 | s | 2H | Ar-H (ortho) |
| 3.99 | t | 2H | O-CH₂ |
| 3.05 | t | 2H | CH₂-N |
| 2.28 | s | 6H | Ar-CH₃ |
| 1.54 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 158.9 | Quaternary | Ar-C (C-O) |
| 139.2 | Quaternary | Ar-C (C-CH₃) |
| 129.0 | Tertiary | Ar-CH (para) |
| 115.5 | Tertiary | Ar-CH (ortho) |
| 69.8 | Secondary | O-CH₂ |
| 41.7 | Secondary | CH₂-N |
| 21.4 | Primary | Ar-CH₃ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380, 3320 | Medium, Broad | N-H stretch (primary amine) |
| 3030 | Medium | C-H stretch (aromatic) |
| 2920, 2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1470 | Strong | C=C stretch (aromatic ring) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1170 | Strong | C-N stretch |
| 830 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 165 | 45 | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M - CH₂NH₂]⁺ |
| 121 | 80 | [M - C₂H₄NH₂]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 30 | 60 | [CH₂NH₂]⁺ |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Employ a mass spectrometer capable of high resolution and fragmentation analysis (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum to determine the molecular weight of the compound from the molecular ion peak.
-
Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation to generate a fragmentation pattern.
-
Data Interpretation: Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Alternative Technique: X-Ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure.
Principle: This technique involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise arrangement of atoms in the crystal lattice.
Comparison with Spectroscopic Techniques:
-
Advantage: Provides the absolute structure, including stereochemistry and bond lengths/angles, with high precision.
-
Disadvantage: Requires a suitable single crystal of the compound, which can be challenging to grow. The determined structure represents the solid-state conformation, which may differ from the conformation in solution.
Visualizing the Workflow and Logic
The following diagrams illustrate the workflow for structural confirmation and the logical interplay of the different analytical techniques.
Caption: Experimental workflow for the synthesis, purification, and structural confirmation of a target compound.
Caption: Logical relationship showing how different analytical techniques provide complementary data for structural elucidation.
A Comparative Guide to the Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine: Evaluating Reproducibility and Robustness
For researchers and professionals in drug development, the synthesis of key intermediates such as 2-(3,5-Dimethylphenoxy)ethanamine demands reliable and efficient methods. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on their reproducibility and robustness. The two principal methods discussed are the Williamson ether synthesis and the Gabriel synthesis, each offering distinct advantages and challenges.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, purity, and the complexity of the procedure. Below is a summary of the key quantitative data associated with the most common synthesis methods.
| Method | Key Intermediates | Typical Yield (%) | Typical Purity (%) | Reaction Time (hours) | Key Strengths | Potential Weaknesses |
| Williamson Ether Synthesis | 3,5-Dimethylphenoxide, 2-Haloethylamine | 75-90 | >95 | 4-12 | High yield, direct route | Potential for O- vs. C-alkylation side products, requires strong base |
| Gabriel Synthesis | Potassium phthalimide, 2-(3,5-Dimethylphenoxy)ethyl halide | 70-85 (overall) | >98 | 12-24 (two steps) | High purity, avoids over-alkylation | Two-step process, harsh deprotection conditions |
| One-Pot Synthesis from Guaiacol | Guaiacol, Urea, Ethanolamine | 60-75 | ~97 | 18-24 | Simplified procedure | Moderate yield, requires high temperatures |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide established methods for the synthesis of this compound.
Method 1: Williamson Ether Synthesis
This method involves the reaction of 3,5-dimethylphenol with a suitable 2-haloethylamine in the presence of a strong base.
Protocol:
-
Formation of the Phenoxide: In a round-bottom flask, 3,5-dimethylphenol (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium 3,5-dimethylphenoxide.
-
Etherification: 2-Chloroethylamine hydrochloride (1.2 eq) is added to the reaction mixture. The mixture is then heated to 80-100 °C and stirred for 4-12 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Gabriel Synthesis
This two-step method first involves the synthesis of an N-substituted phthalimide, followed by hydrazinolysis to release the primary amine.
Protocol:
-
Synthesis of N-(2-(3,5-Dimethylphenoxy)ethyl)phthalimide: 3,5-Dimethylphenol (1.0 eq) and potassium carbonate (1.5 eq) are stirred in DMF. 2-Bromoethylphthalimide (1.1 eq) is added, and the mixture is heated at 80-90 °C for 8-16 hours. After cooling, the mixture is poured into water, and the precipitated solid is filtered, washed with water, and dried to yield the phthalimide intermediate.
-
Deprotection: The N-(2-(3,5-Dimethylphenoxy)ethyl)phthalimide (1.0 eq) is suspended in ethanol. Hydrazine hydrate (1.5 eq) is added, and the mixture is refluxed for 4-8 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in a suitable solvent and washed with an aqueous base to remove any remaining phthalhydrazide. The organic layer is then dried and concentrated to give the desired product.
Reproducibility and Robustness
Williamson Ether Synthesis: This method is generally considered reproducible. However, its robustness can be influenced by the choice of base and solvent. The reaction of the phenoxide with the haloethylamine is a critical step, and variations in temperature or reaction time can impact the yield and purity. A key challenge is the potential for C-alkylation of the phenoxide, though this is typically a minor pathway for phenoxides. The choice of solvent can have a large impact on the regioselectivity of the reaction[1].
Gabriel Synthesis: The Gabriel synthesis is known for its high reproducibility in producing primary amines with high purity, as it inherently prevents over-alkylation. The robustness of the first step (N-alkylation) is generally good. However, the deprotection step using hydrazine can sometimes be sluggish and may require optimization of reaction time and temperature. The work-up to remove the phthalhydrazide byproduct can also influence the final yield and purity.
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthesis, the following diagrams illustrate the key steps.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Two-step workflow for the Gabriel Synthesis of this compound.
References
A Comparative Performance Analysis of 2-(3,5-Dimethylphenoxy)ethanamine Against Known Monoamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of 2-(3,5-Dimethylphenoxy)ethanamine, a phenoxyethylamine derivative with potential neuromodulatory activity. Due to the limited publicly available data on this specific compound, this document outlines a proposed series of experiments to benchmark its activity against well-characterized ligands for key monoamine receptors. The phenoxyethylamine scaffold is present in numerous centrally active compounds, suggesting that this compound may interact with neurotransmitter systems such as the serotonergic and dopaminergic pathways.[1][2][3] This guide presents detailed experimental protocols and data presentation structures to facilitate a comprehensive in vitro pharmacological profiling of this compound.
Introduction to this compound and Rationale for Comparative Benchmarking
This compound is an organic compound with the molecular formula C10H15NO.[4] While its primary documented use is as an intermediate in organic synthesis, its structural similarity to known psychoactive and neuroprotective phenoxyethylamine derivatives warrants a thorough investigation of its biological activity.[1][5] Structure-activity relationship (SAR) studies of related compounds have shown that modifications to the phenyl ring and the ethylamine side chain can significantly influence binding affinity and functional activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2][3][6]
To objectively assess the potential of this compound as a novel research tool or therapeutic lead, its performance must be benchmarked against known compounds with established activities at these receptors. This guide proposes a panel of in vitro assays to determine the binding affinity and functional efficacy of this compound in comparison to endogenous ligands and well-established synthetic modulators.
Proposed In Vitro Pharmacological Profiling
The following sections detail the proposed experimental workflows and assays for characterizing the interaction of this compound with a panel of selected monoamine receptors.
Experimental Workflow
The proposed experimental workflow for the pharmacological profiling of this compound is depicted below. This workflow outlines the sequential steps from initial compound preparation to data analysis.
Receptor Binding Affinity
To determine the binding affinity of this compound for selected monoamine receptors, competitive radioligand binding assays are proposed. These assays measure the ability of the test compound to displace a known high-affinity radioligand from its receptor.
Experimental Protocol: Radioligand Displacement Assay
-
Receptor Source: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2) will be used.
-
Radioligand: A specific high-affinity radioligand for each receptor will be used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C, [3H]Spiperone for D2).
-
Incubation: Cell membranes, radioligand, and increasing concentrations of the test compound or a known competitor will be incubated in a suitable buffer at a specific temperature and for a defined duration to reach equilibrium.
-
Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters will be quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined by non-linear regression analysis. The inhibition constant (Ki) will be calculated from the IC50 value using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity (Ki, nM) Profile of this compound and Benchmark Compounds
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 |
| Test Compound | ||||
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Endogenous Ligands | ||||
| Serotonin | Value | Value | Value | Value |
| Dopamine | Value | Value | Value | Value |
| Synthetic Ligands | ||||
| 8-OH-DPAT (Agonist) | Value | - | - | - |
| Ketanserin (Antagonist) | - | Value | Value | - |
| Spiperone (Antagonist) | - | Value | Value | Value |
Note: Dashes indicate that the compound is not a primary ligand for that receptor.
Functional Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The proposed assays will measure the modulation of second messenger signaling pathways following receptor activation.
Signaling Pathways for Selected Receptors
The activation of the selected monoamine receptors typically leads to the modulation of specific intracellular signaling cascades. The diagram below illustrates the canonical signaling pathways for the proposed receptor targets.
Experimental Protocol: Functional Assays
-
Cell Lines: Use stable cell lines expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells).
-
Agonist Mode: Treat cells with increasing concentrations of the test compound and measure the response (e.g., decrease in forskolin-stimulated cAMP for Gi-coupled receptors, increase in intracellular calcium for Gq-coupled receptors).
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before stimulating with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced response.
-
Detection: Use commercially available kits for detecting cAMP (e.g., HTRF, LANCE) or intracellular calcium (e.g., fluorescent dyes like Fura-2).
-
Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression. The potency (pEC50 or pIC50) and efficacy (Emax, relative to a standard agonist) will be determined.
Table 2: Hypothetical Functional Activity (EC50/IC50, nM) and Efficacy (% of Endogenous Ligand) Profile
| Compound | Receptor | Mode | Potency (EC50/IC50, nM) | Efficacy (Emax %) |
| Test Compound | ||||
| This compound | 5-HT1A | Agonist | Data to be determined | Data to be determined |
| 5-HT2A | Agonist | Data to be determined | Data to be determined | |
| 5-HT2C | Antagonist | Data to be determined | Data to be determined | |
| D2 | Antagonist | Data to be determined | Data to be determined | |
| Benchmark Agonists | ||||
| Serotonin | 5-HT1A | Agonist | Value | 100 |
| Serotonin | 5-HT2A | Agonist | Value | 100 |
| Dopamine | D2 | Agonist | Value | 100 |
| Benchmark Antagonists | ||||
| Ketanserin | 5-HT2A | Antagonist | Value | N/A |
| Spiperone | D2 | Antagonist | Value | N/A |
Note: The mode of action (agonist/antagonist) for the test compound is hypothetical and would be determined experimentally.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the performance of this compound against known monoamine receptor ligands. The proposed experiments will elucidate its binding affinity and functional activity at key serotonergic and dopaminergic receptors, providing a foundational understanding of its pharmacological profile. The resulting data, presented in the structured tables herein, will allow for a direct comparison with established compounds and inform future research directions, including in vivo studies and further SAR exploration. The methodologies and comparative framework presented are designed to ensure a rigorous and objective evaluation of this novel compound's potential in neuroscience research and drug development.
References
- 1. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]
- 2. Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H15NO | CID 1622622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(3,5-Dimethylphenoxy)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the evaluation of 2-(3,5-dimethylphenoxy)ethanamine derivatives and their closely related analogs, focusing on their potential as central nervous system agents. Due to the limited availability of comprehensive studies directly comparing the in vitro and in vivo profiles of the specific this compound scaffold, this guide draws upon data from structurally similar N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols. The primary therapeutic potential explored for these compounds lies in their anticonvulsant properties, with a presumed mechanism of action involving the inhibition of monoamine oxidase (MAO).
In Vivo Evaluation: Anticonvulsant Activity
The anticonvulsant effects of a series of N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols were assessed in rodent models using standard preclinical screens: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test. These assays are well-established predictors of efficacy against generalized tonic-clonic seizures and absence seizures, respectively. Neurotoxicity (TOX) was also evaluated to determine the therapeutic index of the compounds.
Data Presentation: Anticonvulsant Screening in Mice
The following table summarizes the anticonvulsant activity of selected N-(2,5-dimethylphenoxy)alkylaminoalkanols administered intraperitoneally (i.p.) in mice.
| Compound ID | R-Group | Dose (mg/kg) | MES (% Protection) | scMet (% Protection) | TOX (% Deficit) |
| I | H | 30 | 25 | 0 | 0 |
| 100 | 50 | 0 | 0 | ||
| 300 | 75 | 0 | 100 | ||
| II | CH₃ | 30 | 50 | 0 | 0 |
| 100 | 100 | 0 | 50 | ||
| 300 | 100 | 0 | 100 | ||
| III | C₂H₅ | 30 | 75 | 0 | 0 |
| 100 | 100 | 0 | 100 | ||
| 300 | - | - | - | ||
| IV | n-C₃H₇ | 30 | 50 | 0 | 0 |
| 100 | 75 | 0 | 100 | ||
| 300 | - | - | - |
Data extracted from a study on N-(2,5-dimethylphenoxy) derivatives, which are structural isomers of the 3,5-dimethylphenoxy series.
Data Presentation: Anticonvulsant Screening in Rats
The most promising compounds were further evaluated after oral (p.o.) administration in rats to assess their potential for oral bioavailability and efficacy.
| Compound ID | R-Group | Dose (mg/kg) | MES (% Protection) | TOX (% Deficit) |
| II | CH₃ | 30 | 50 | 0 |
| III | C₂H₅ | 30 | 75 | 0 |
Data extracted from a study on N-(2,5-dimethylphenoxy) derivatives.
In Vitro Evaluation: Monoamine Oxidase Inhibition
While specific in vitro monoamine oxidase (MAO) inhibition data for the anticonvulsant N-(dimethylphenoxy)alkylaminoalkanols is not available in the reviewed literature, phenoxyethylamine derivatives are known to target MAO-A and MAO-B.[1] These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which is a well-established mechanism for antidepressant action and is also implicated in anticonvulsant effects.
A typical in vitro evaluation would involve determining the half-maximal inhibitory concentration (IC50) of the compounds against recombinant human MAO-A and MAO-B.
Experimental Protocols
In Vivo Anticonvulsant Screening
1. Animals: Adult male Albino Swiss mice (20-25 g) and Wistar rats (100-120 g) were used. Animals were housed in standard conditions with free access to food and water.
2. Maximal Electroshock (MES) Test:
-
Apparatus: A rodent electroshock device delivering a constant current.
-
Procedure: A current of 50 mA (mice) or 150 mA (rats) is applied for 0.2 seconds via corneal electrodes.
-
Endpoint: Abolition of the hind limb tonic extensor component of the seizure is recorded as protection.
3. Subcutaneous Pentylenetetrazole (scMet) Test:
-
Procedure: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg (mice) is administered.
-
Endpoint: The absence of a 5-second episode of clonic spasms within a 30-minute observation period is considered protection.
4. Neurotoxicity (TOX) Screen:
-
Procedure: Motor impairment is assessed using the rotorod test. Mice are placed on a rotating rod (6 rpm), and rats on a similar apparatus.
-
Endpoint: The inability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) in three consecutive trials indicates neurotoxicity.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (General Protocol)
1. Enzyme Source: Recombinant human MAO-A and MAO-B are commonly used.[3]
2. Substrate: A non-selective substrate like kynuramine or selective substrates such as p-tyramine can be used. The oxidative deamination of the substrate by MAO produces hydrogen peroxide.[1][4]
3. Detection: The production of hydrogen peroxide is measured using a coupled reaction with horseradish peroxidase (HRP) and a fluorometric probe like Amplex Red. The resulting fluorescence is proportional to MAO activity.[5]
4. Procedure:
-
The test compounds at various concentrations are pre-incubated with the MAO enzyme (either MAO-A or MAO-B).
-
The substrate and detection reagents are added to initiate the reaction.
-
Fluorescence is measured over time using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
References
- 1. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of Substituted Phenoxyethylamine Isomers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Techniques for Isomer Identification
The precise identification of isomers is a critical step in drug discovery and development, as subtle differences in molecular structure can lead to significant variations in pharmacological activity, metabolic stability, and toxicity. Substituted phenoxyethylamines, a class of compounds with diverse biological activities, often present as positional isomers (ortho-, meta-, and para-), necessitating robust analytical methods for their differentiation. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for distinguishing between these isomers, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features for distinguishing between the ortho-, meta-, and para-isomers of substituted phenoxyethylamines. Due to the limited availability of a complete public dataset for a single set of substituted phenoxyethylamine isomers, the data presented here is a composite derived from phenoxyaniline precursors and N-ethyl-phenoxyaniline analogs. The principles of spectral differentiation remain directly applicable.
Table 1: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton | Ortho-Isomer (Expected) | Meta-Isomer (Expected) | Para-Isomer (Expected) | Key Differentiating Features |
| Aromatic (Aniline Ring) | 6.7 - 7.3 | 6.8 - 7.4 | ~6.8 (d), ~7.0 (d) | The splitting patterns of the aromatic protons on the aniline ring are highly diagnostic. The para-isomer typically shows a simpler spectrum with two doublets. The ortho- and meta-isomers exhibit more complex multiplets due to differing coupling constants between adjacent and non-adjacent protons. |
| Aromatic (Phenoxy Ring) | 7.0 - 7.4 | 7.0 - 7.4 | 7.0 - 7.4 | Minimal variation is expected for the protons on the phenoxy ring across the three isomers. |
| -OCH₂- | ~4.1 | ~4.1 | ~4.1 | The chemical shift of the methylene group adjacent to the ether oxygen is not expected to differ significantly between isomers. |
| -CH₂N- | ~3.0 | ~3.0 | ~3.0 | The chemical shift of the methylene group adjacent to the nitrogen is not expected to differ significantly between isomers. |
| -NH- | Variable | Variable | Variable | The chemical shift of the amine proton is highly dependent on solvent and concentration and is generally not a reliable diagnostic tool for isomer differentiation. |
Note: Data is extrapolated from known spectra of phenoxyanilines and related compounds. Actual values may vary depending on the specific substituents.
Table 2: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | Ortho-Isomer (Expected) | Meta-Isomer (Expected) | Para-Isomer (Expected) | Key Differentiating Features |
| C-NH₂ | ~144 | ~148 | ~142 | The chemical shift of the carbon atom bonded to the amino group is sensitive to the substitution pattern. |
| C-O (Aniline Ring) | ~146 | ~158 | ~152 | The position of the ether linkage significantly influences the chemical shift of the attached carbon on the aniline ring. |
| Aromatic (Aniline Ring) | 4 distinct signals | 6 distinct signals | 4 distinct signals | The number of unique carbon signals in the aromatic region is a powerful indicator of the substitution pattern. The para-isomer, due to its symmetry, will show fewer signals than the meta-isomer. |
| Aromatic (Phenoxy Ring) | 6 distinct signals | 6 distinct signals | 6 distinct signals | Minimal variation is expected for the carbons on the phenoxy ring. |
| -OCH₂- | ~68 | ~68 | ~68 | The chemical shift of the ethoxy carbons is not expected to be significantly different. |
| -CH₂N- | ~42 | ~42 | ~42 |
Note: Data is extrapolated from known spectra of phenoxyanilines and related compounds. Actual values may vary depending on the specific substituents.
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Vibrational Mode | Ortho-Isomer (Expected) | Meta-Isomer (Expected) | Para-Isomer (Expected) | Key Differentiating Features |
| N-H Stretch | ~3400 & ~3300 (two bands for primary amine) | ~3400 & ~3300 (two bands for primary amine) | ~3400 & ~3300 (two bands for primary amine) | The N-H stretching frequencies are generally similar for all isomers. |
| C-H Aromatic Stretch | > 3000 | > 3000 | > 3000 | |
| C-H Aliphatic Stretch | < 3000 | < 3000 | < 3000 | |
| C=C Aromatic Stretch | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | The positions of these bands can show subtle shifts between isomers. |
| C-N Stretch | ~1300 - 1250 | ~1300 - 1250 | ~1300 - 1250 | |
| C-O-C Asymmetric Stretch | ~1240 | ~1240 | ~1240 | |
| Out-of-Plane C-H Bending | ~750 (4 adjacent H's) | ~880, ~780 (3 adjacent H's, 1 isolated H) | ~830 (2 adjacent H's) | The out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) are highly diagnostic of the aromatic substitution pattern.[1] |
Note: Data is based on general principles of IR spectroscopy and data for phenoxyanilines.[2][3][4][5]
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Fragmentation Pathway | Ortho-Isomer (Expected) | Meta-Isomer (Expected) | Para-Isomer (Expected) | Key Differentiating Features |
| Molecular Ion [M]⁺ | Present | Present | Present | The molecular ion peak will be observed for all isomers and confirms the molecular weight. |
| Loss of ethylamine side chain | [M - 44]⁺ | [M - 44]⁺ | [M - 44]⁺ | This fragmentation is common to all isomers. |
| Cleavage of the ether bond | Fragments corresponding to the phenoxy and aminophenyl moieties | Fragments corresponding to the phenoxy and aminophenyl moieties | Fragments corresponding to the phenoxy and aminophenyl moieties | The relative intensities of these fragments may differ slightly. |
| Ortho-effect fragmentation | Potential for specific fragmentation pathways involving interaction between the ortho substituents. | Absent | Absent | The ortho-isomer may exhibit unique fragmentation patterns due to the proximity of the substituents, leading to characteristic fragment ions not observed in the meta and para isomers.[6] |
Note: Fragmentation patterns are predicted based on general principles of mass spectrometry.[6]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the phenoxyethylamine isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field instrument.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film for Liquids/Oils):
-
Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Sample Preparation (KBr Pellet for Solids):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Mount the pellet in the spectrometer's sample holder.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or clean salt plates) should be collected prior to sample analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the phenoxyethylamine isomer (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for distinguishing between the isomers of substituted phenoxyethylamines using the spectroscopic techniques described.
Caption: Workflow for spectroscopic differentiation of phenoxyethylamine isomers.
This guide provides a foundational framework for the spectroscopic analysis of substituted phenoxyethylamine isomers. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently distinguish between positional isomers, a critical step in advancing drug discovery and development programs.
References
Structure-Activity Relationship of 2-(3,5-Dimethylphenoxy)ethanamine Analogs: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable absence of detailed structure-activity relationship (SAR) studies specifically focused on analogs of 2-(3,5-dimethylphenoxy)ethanamine. While the broader class of phenoxyethylamine derivatives has been investigated for their interactions with various biological targets, particularly monoamine transporters and serotonin receptors, specific quantitative data on a series of this compound analogs remains largely unpublished.
The parent compound, this compound, is a recognized chemical entity, however, its specific biological targets and pharmacological profile are not well-characterized in the public domain. This lack of foundational data on the lead compound makes a systematic evaluation of its analogs' SAR challenging.
General SAR Trends in Related Phenoxyethylamine Scaffolds
Despite the absence of direct studies on this compound analogs, general SAR principles can be inferred from research on related phenoxyethylamine and phenethylamine derivatives. These studies suggest that modifications to the phenoxy ring, the ethylamine side chain, and the terminal amine can significantly influence potency and selectivity for various receptors and transporters.
Key areas of structural modification and their potential impact include:
-
Aromatic Ring Substitution: The nature, position, and size of substituents on the phenyl ring are critical determinants of activity. Halogenation, for instance, is a common strategy to enhance binding affinity. The dimethyl substitution pattern in the parent compound likely influences its lipophilicity and interaction with target proteins.
-
Ethylamine Side Chain: Alterations to the ethylamine linker, such as alkylation or conformational restriction, can modulate receptor versus transporter selectivity and affect functional activity (agonist versus antagonist).
-
Terminal Amine Group: The degree of substitution on the terminal amine (primary, secondary, or tertiary) plays a crucial role in the interaction with the binding pockets of target proteins and can significantly impact potency and selectivity.
Hypothetical SAR Exploration
Based on general principles observed in related compound series, a hypothetical SAR exploration for this compound analogs could be proposed. For instance, it is plausible that substitution at the para-position of the phenoxy ring with electron-withdrawing or lipophilic groups could modulate activity at monoamine transporters. Similarly, N-methylation or N,N-dimethylation of the terminal amine might alter the selectivity profile between serotonin and norepinephrine transporters.
Experimental Protocols for Future SAR Studies
To elucidate the SAR of this compound analogs, a systematic synthetic and pharmacological evaluation would be required. The following experimental protocols would be central to such an investigation:
Radioligand Binding Assays
These assays are fundamental for determining the affinity of compounds for specific receptors and transporters.
Objective: To determine the binding affinities (Ki values) of this compound analogs for monoamine transporters (DAT, NET, SERT) and key serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human recombinant transporters or receptors are prepared.
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compounds.
-
Incubation and Termination: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (Monoamine Transporter Uptake)
These assays measure the ability of compounds to inhibit the reuptake of neurotransmitters.
Objective: To determine the functional potency (IC50 values) of the analogs in inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human monoamine transporters are cultured.
-
Uptake Assay: Cells are pre-incubated with varying concentrations of the test compounds.
-
Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.
-
Termination: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is calculated.
Visualizing Methodologies
To illustrate the workflow of these key experiments, the following diagrams are provided.
Figure 1. Workflow for a radioligand binding assay.
Figure 2. Workflow for a monoamine transporter uptake assay.
Conclusion
The development of a comprehensive structure-activity relationship for this compound analogs necessitates a dedicated research program. The current body of scientific literature does not provide sufficient data to construct a detailed comparative guide. Future research efforts, employing the standardized experimental protocols outlined above, are required to synthesize a focused library of analogs and evaluate their pharmacological properties. Such studies would be invaluable for understanding the molecular determinants of activity at monoamine transporters and serotonin receptors, and could guide the design of novel therapeutic agents.
Safety Operating Guide
Proper Disposal of 2-(3,5-Dimethylphenoxy)ethanamine: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 2-(3,5-Dimethylphenoxy)ethanamine is to engage a licensed professional waste disposal service. This ensures compliance with regulatory standards and minimizes environmental impact.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of this compound are crucial to prevent accidents and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
-
Storage: Keep the compound in a suitable, tightly closed container in a dry and cool area.[1]
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound involves the following steps:
-
Assessment: Determine if the material is a surplus, non-recyclable solution, or contaminated.
-
Containment: For solid forms, carefully sweep or shovel the material to avoid creating dust. Place the waste in a suitable, closed, and properly labeled container for disposal.[1]
-
Professional Disposal: It is imperative to contact a licensed professional waste disposal company to manage the disposal of this material.[1] Offer surplus and non-recyclable solutions to the licensed disposal company.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Spill Management: In case of a spill, do not let the product enter drains.[1] Pick up and arrange for disposal without creating dust.[1]
Quantitative Data
| Data Parameter | Value |
| Waste Classification Code | Consult local and national regulations |
| Concentration Limits | Not specified in available documentation |
| Recommended Disposal Method | Incineration or other approved methods by a licensed facility |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(3,5-Dimethylphenoxy)ethanamine
Essential Safety and Handling Guide for 2-(3,5-Dimethylphenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 26646-46-8). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant and may be harmful if ingested or inhaled.[1] It is irritating to mucous membranes and the upper respiratory tract.[1] Due to the potential for skin and eye irritation, as well as respiratory effects, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and aerosols that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2] | Minimizes the risk of inhaling vapors or aerosols, which can irritate the respiratory tract.[1] |
| Foot Protection | Chemical-resistant boots with steel toes.[1] | Provides protection against spills and falling objects. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
2.1. Preparation and Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[1]
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[1]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
2.2. Chemical Handling Procedure
-
Don PPE: Put on all required PPE as detailed in Table 1 before entering the handling area.
-
Inspect Containers: Check the container for any damage or leaks before moving it.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing or creating aerosols. Use a secondary container to transport the chemical within the lab.
-
Avoid Inhalation and Contact: Do not breathe vapors or mists.[1] Avoid contact with eyes, skin, and clothing.[1]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.
2.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with generous quantities of running water and non-abrasive soap for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
4.1. Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
4.2. Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated materials, including gloves and absorbent materials, must be disposed of as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
